Elacridar
Beschreibung
inhibitor of MDR1 PROTEIN; structure given in first source
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCMRGOZNQUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162489 | |
| Record name | Elacridar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143664-11-3 | |
| Record name | Elacridar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143664-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elacridar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143664113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elacridar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elacridar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Elacridar | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELACRIDAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N488540F94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elacridar's Inhibition of P-glycoprotein: A Deep Dive into the Molecular Mechanisms
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers and drug development professionals an in-depth understanding of the molecular mechanisms behind elacridar's inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. The guide provides a detailed analysis of this compound's interaction with P-gp, its impact on the transporter's function, and standardized protocols for experimental validation.
P-glycoprotein, an ATP-binding cassette (ABC) transporter, acts as a cellular efflux pump, actively removing a wide array of xenobiotics, including many therapeutic drugs, from cells. This process can significantly reduce the efficacy of treatments for various diseases, most notably cancer. This compound, a potent third-generation P-gp inhibitor, has been extensively studied for its ability to reverse this multidrug resistance.
This technical guide synthesizes current research to elucidate the core aspects of this compound's inhibitory action. It details how this compound, a non-competitive inhibitor, modulates the ATPase activity of P-gp.[1][2] By binding within the transmembrane domains of the transporter, this compound is thought to lock P-gp in a conformation that is unfavorable for ATP hydrolysis and subsequent substrate transport.[3][4] This prevents the efflux of co-administered drugs, thereby increasing their intracellular concentration and therapeutic effect.
Recent high-resolution cryo-electron microscopy studies have provided unprecedented insight into the binding of this compound to P-gp. A 2024 study revealed a structure of the P-gp-Fab (UIC2) complex at 2.5 Å resolution, showing three this compound molecules bound within the transporter. This discovery suggests a larger and more complex binding site than previously understood, which has significant implications for the rational design of new and more selective P-gp inhibitors.[5] Molecular docking studies further predict that this compound forms specific interactions, including a π-π interaction with F302, a hydrogen bond with Q724, and a π-π cation interaction with F982, all located within the transmembrane helices of P-gp.[1]
The guide also provides a compilation of quantitative data on this compound's potency, presented in clear, structured tables for easy comparison. This includes IC50 values for the inhibition of P-gp labeling by [3H]azidopine (0.16 μM), as well as its effects on the transport of various P-gp substrates in different cell lines.[6] For instance, in paclitaxel-resistant ovarian cancer cell lines, this compound has been shown to dramatically reduce the IC50 of paclitaxel, demonstrating its ability to re-sensitize resistant cells to chemotherapy.[7]
Furthermore, this whitepaper includes detailed methodologies for key experiments, such as P-gp ATPase activity assays and rhodamine 123 efflux assays, to aid researchers in their own investigations. These protocols are designed to be a practical resource for the scientific community. To enhance understanding, the guide features mandatory visualizations created using the DOT language, illustrating the P-gp transport cycle, the proposed mechanism of this compound inhibition, and a typical experimental workflow for assessing P-gp inhibition.
By providing a thorough and technically detailed overview of this compound's mechanism of P-gp inhibition, this guide aims to facilitate further research and development in the field of multidrug resistance and support the design of more effective therapeutic strategies.
Core Mechanism of P-gp Inhibition by this compound
This compound functions as a potent, non-competitive inhibitor of P-glycoprotein. Its mechanism of action is centered on its ability to modulate the ATPase activity of the transporter, which is essential for the energy-dependent efflux of substrates.[1][2] this compound binds to P-gp within the transmembrane domains, a region critical for substrate recognition and translocation.[7] It has been shown to compete with the photoaffinity label [3H]azidopine for a common binding site.[7]
Recent structural and in-silico studies have provided a more granular view of this interaction. A high-resolution cryo-EM structure revealed that multiple this compound molecules can bind to P-gp simultaneously, occupying a larger binding pocket than previously thought.[5] Molecular docking simulations have identified potential key interactions between this compound and specific amino acid residues within the transmembrane helices, such as F302, Q724, and F982.[1]
By binding to this site, this compound is believed to induce or stabilize a conformation of P-gp that is incompatible with the efficient hydrolysis of ATP. This allosteric modulation prevents the large conformational changes that are necessary for the transport cycle, effectively "locking" the transporter in an inactive state. Consequently, the efflux of P-gp substrates is blocked, leading to their intracellular accumulation.
Quantitative Data on this compound's P-gp Inhibition
The potency of this compound as a P-gp inhibitor has been quantified in numerous studies using various experimental setups. The following tables summarize key quantitative data.
Table 1: IC50 Values of this compound for P-gp Inhibition
| Assay Type | Substrate/Probe | Cell Line/System | IC50 Value (µM) | Reference |
| [3H]azidopine Labeling | [3H]azidopine | P-gp enriched membranes | 0.16 | [6] |
| Rhodamine 123 Efflux | Rhodamine 123 | MCF7R | 0.05 | |
| Paclitaxel Cytotoxicity | Paclitaxel | A2780PR1 | 0.00466 (re-sensitization) | [7] |
| Paclitaxel Cytotoxicity | Paclitaxel | A2780PR2 | 0.0019 (re-sensitization) | [7] |
| Doxorubicin Cytotoxicity | Doxorubicin | A2780PR1 | 0.044 (re-sensitization) | [7] |
| Doxorubicin Cytotoxicity | Doxorubicin | A2780PR2 | 0.038 (re-sensitization) | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Co-administered Drug | Effect | Reference |
| Wild-type mice | Paclitaxel | Increased plasma and brain concentrations | [7] |
| Wild-type mice | Topotecan | Increased bioavailability | [7] |
| Rats | Loperamide | 3.5-fold increase in brain levels | |
| Rats | Verapamil | 17.5-fold increase in brain penetration | [8] |
Visualizing the Mechanism and Experimental Processes
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the P-gp transport cycle, this compound's inhibitory action, and a standard experimental workflow.
Caption: The ATP-dependent transport cycle of P-glycoprotein (P-gp).
Caption: Mechanism of P-gp inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein [frontiersin.org]
- 5. Cryo-EM structure of P-glycoprotein bound to triple this compound inhibitor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, this compound (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Elacridar and its Function as a BCRP Inhibitor
Introduction
This compound, also known as GF120918, is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] Initially developed to overcome multidrug resistance (MDR) in cancer cells, its application has expanded significantly.[3] this compound is now a critical tool in pharmaceutical research to enhance the oral bioavailability and central nervous system (CNS) penetration of various therapeutic agents.[4]
BCRP is a 72 kDa "half-transporter" that homodimerizes to form a functional efflux pump.[5][6] It is highly expressed in barrier tissues such as the intestine, liver, placenta, and the blood-brain barrier, as well as in various stem cells and cancer cells.[6][7] BCRP plays a crucial role in limiting the absorption and distribution of its substrates, which include a wide range of chemotherapeutic agents (e.g., topotecan, mitoxantrone), tyrosine kinase inhibitors, and endogenous compounds.[8][9] Overexpression of BCRP is a significant mechanism of MDR in oncology, leading to treatment failure.[6] This guide provides a comprehensive overview of this compound's function as a BCRP inhibitor, detailing its mechanism, quantitative inhibitory properties, and the experimental protocols used for its characterization.
Mechanism of Action: BCRP Inhibition
The BCRP transporter utilizes the energy from ATP hydrolysis to actively efflux substrates from the intracellular to the extracellular space, thereby reducing intracellular drug concentrations.[5] this compound inhibits this process, although the precise molecular mechanism is complex. As a dual inhibitor, it is known to interact with both P-gp and BCRP. Studies suggest that this compound and other inhibitors can act competitively by binding to the substrate-binding pocket or allosterically by inducing conformational changes that prevent substrate transport.[8] The inhibition can be substrate-dependent, meaning this compound may more effectively block the transport of certain BCRP substrates than others.[8] By blocking BCRP-mediated efflux, this compound increases the intracellular and systemic exposure of co-administered substrate drugs.
Figure 1: Mechanism of BCRP-mediated drug efflux and its inhibition by this compound.
Quantitative Data: Inhibitory Potency and In Vivo Effects
The potency of this compound as a BCRP inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values can vary depending on the specific BCRP substrate, cell system, and experimental conditions used. This compound's ability to inhibit BCRP in vivo leads to significant changes in the pharmacokinetics of co-administered drugs.
Table 1: Inhibitory Potency of this compound against BCRP and P-gp
| Parameter | Value | Substrate / Method | Cell System | Reference |
|---|---|---|---|---|
| BCRP IC50 | 250 nM | Mitoxantrone Transport | BCRP-overexpressing cell line | [10] |
| BCRP-mediated Re-sensitization | 10.88-fold IC50 decrease | Topotecan | A2780TR1 Ovarian Cancer Cells | [11] |
| BCRP-mediated Re-sensitization | 1.43-fold IC50 decrease | Mitoxantrone | A2780TR1 Ovarian Cancer Cells | [11] |
| P-gp/BCRP EC50 | 114.5 ng/mL (~203 nM) | (R)-[11C]verapamil brain uptake | In vivo (rats) | [10] |
| P-gp IC50 | 0.16 µM (160 nM) | [3H]azidopine labeling | P-gp overexpressing membranes | [1] |
| General IC50 | 0.41 µM (410 nM) | Not specified | HEK293 cells |[2] |
Table 2: In Vivo Pharmacokinetic Effects of this compound Co-administration
| Drug | Species | This compound Dose | Primary Effect | Magnitude of Effect | Reference |
|---|---|---|---|---|---|
| (R)-[11C]verapamil | Rat | 1.2 mg/kg (ED50) | Increased Brain Distribution | Up to 11-fold increase | [10] |
| Sunitinib | Mouse | Not specified | Increased Brain Accumulation | 12-fold increase | [12] |
| Lapatinib | Rat | Not specified | Increased CSF/Brain Penetration | Significant increase | [11] |
| Topotecan | Mouse | Not specified | Increased Bioavailability | Not quantified | [13] |
| Topotecan | Human | Not specified | Increased Bioavailability | Not quantified | [13] |
| Paclitaxel | Human | Not specified | Increased Systemic Exposure | Significant increase | [13] |
| this compound (self) | Mouse | 100 mg/kg (oral) | Brain-to-Plasma Ratio (Kp,brain) | 4.31 |[14][15] |
Experimental Protocols for BCRP Inhibition Assays
Several in vitro methods are employed to characterize a compound's potential to inhibit BCRP. The choice of assay depends on the research question, with common options including vesicular transport and cell-based assays.[7][16]
1. Vesicular Transport Assay
This method uses inside-out membrane vesicles isolated from cells overexpressing BCRP (e.g., HEK293 or Sf9 cells). It directly measures the ATP-dependent transport of a probe substrate into the vesicles and its inhibition by the test compound.
-
Methodology:
-
Vesicle Incubation: Inside-out membrane vesicles expressing BCRP are incubated with a reaction buffer.
-
Inhibitor Addition: Test compound (this compound) is added at various concentrations. A positive control inhibitor (e.g., Ko143) and a vehicle control are run in parallel.[7]
-
Transport Initiation: The reaction is started by adding a BCRP probe substrate (e.g., [3H]-estrone-3-sulfate) and Mg-ATP. A parallel set of experiments is run with Mg-AMP instead of ATP to determine non-specific binding and passive diffusion.[17]
-
Reaction Termination: After a short incubation period (typically 1-5 minutes) at 37°C, the reaction is stopped by adding an ice-cold buffer.
-
Quantification: The vesicles are collected by rapid filtration, and the amount of radiolabeled substrate trapped inside is quantified using liquid scintillation counting.
-
Data Analysis: ATP-dependent transport is calculated by subtracting the uptake in the presence of AMP from that in the presence of ATP. IC50 values are determined by plotting the percent inhibition of transport against the inhibitor concentration.
-
Figure 2: Workflow for a BCRP vesicular transport inhibition assay.
2. Bidirectional Transport Assay
This assay uses polarized epithelial cell monolayers (e.g., MDCKII cells transfected with BCRP) grown on microporous filter supports (Transwells). It assesses the directional transport of a compound from the apical (A) to the basolateral (B) side and vice versa, allowing for the calculation of an efflux ratio.
-
Methodology:
-
Cell Culture: MDCKII-BCRP cells are seeded onto Transwell inserts and cultured for several days to form a confluent, polarized monolayer. Monolayer integrity is confirmed (e.g., by measuring transepithelial electrical resistance, TEER).
-
Inhibitor Pre-incubation: The cell monolayers are pre-incubated with this compound or a vehicle control on both the apical and basolateral sides.
-
Transport Assay: A BCRP probe substrate (e.g., prazosin) is added to either the apical (A-to-B transport) or basolateral (B-to-A transport) chamber.[7][18]
-
Sampling: Aliquots are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer containing the inhibitor. Samples are also taken from the donor chamber at the beginning and end of the experiment to confirm mass balance.
-
Quantification: Substrate concentrations in the samples are determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined: ER = Papp (B-to-A) / Papp (A-to-B). A significant reduction in the ER in the presence of this compound indicates BCRP inhibition.
-
Figure 3: Workflow for a bidirectional transport assay to assess BCRP inhibition.
Applications in Drug Development and Research
This compound's potent inhibition of BCRP and P-gp makes it an invaluable tool in both preclinical and clinical settings.
-
Overcoming Multidrug Resistance: In oncology, this compound can re-sensitize resistant cancer cells to chemotherapeutics.[11] By blocking the efflux of drugs like topotecan and mitoxantrone, it increases their intracellular concentration and cytotoxic effect.[11][13]
-
Enhancing Bioavailability: For orally administered drugs that are BCRP/P-gp substrates, intestinal efflux can severely limit absorption. Co-administration of this compound can inhibit this first-pass efflux, thereby increasing systemic bioavailability, as has been demonstrated for paclitaxel and topotecan in clinical trials.[4][13]
-
Improving CNS Drug Delivery: The blood-brain barrier (BBB) expresses high levels of BCRP and P-gp, preventing many drugs from reaching their targets in the brain. This compound can inhibit BBB efflux transporters, leading to significantly higher brain penetration of co-administered drugs.[11][19] This is particularly relevant for treating brain tumors and other CNS disorders.
-
Transporter Phenotyping: this compound is widely used as a "chemical knockout" tool in preclinical in vivo studies. By comparing the pharmacokinetics of a drug with and without this compound, researchers can determine the contribution of BCRP and P-gp to its disposition.[12]
Figure 4: Logical flow of this compound's pharmacological effects.
This compound is a powerful dual inhibitor of the BCRP and P-gp efflux transporters. Its ability to modulate the pharmacokinetics of a wide range of drugs has established it as a cornerstone research tool and a potential adjunctive therapy. A thorough understanding of its inhibitory mechanisms, combined with robust in vitro and in vivo experimental protocols, is essential for its effective application in drug discovery and development. By overcoming barriers to drug absorption and distribution, this compound holds promise for improving therapeutic outcomes, particularly in the fields of oncology and neurology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of the Human Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. bioivt.com [bioivt.com]
- 8. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABCG2 Transporter: From Structure to Function—Current Insights and Open Questions | MDPI [mdpi.com]
- 10. Dose-response assessment of tariquidar and this compound and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. mdpi.com [mdpi.com]
- 14. Brain Distribution and Bioavailability of this compound after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
- 16. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. BCRP Inhibition | Evotec [evotec.com]
- 18. Characterization of substrates and inhibitors for the in vitro assessment of Bcrp mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of this compound to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Elacridar in Murine Models: A Deep Dive into Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Elacridar (GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), two key efflux transporters that form a significant barrier to drug delivery, particularly to sanctuary sites like the brain.[1][2] Its utility in preclinical research to modulate the pharmacokinetics of various therapeutic agents is well-established. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in mice, summarizing key data and experimental methodologies to aid in the design and interpretation of future studies.
Executive Summary
The pharmacokinetic profile of this compound in mice is characterized by its low aqueous solubility and high lipophilicity, which significantly impact its absorption and bioavailability.[1][2] Oral bioavailability is generally poor and dissolution-rate limited, though it can be substantially improved through formulation strategies such as microemulsions.[1][3] The route of administration plays a critical role in the resulting plasma and brain concentrations. This compound's ability to inhibit P-gp and BCRP at the blood-brain barrier (BBB) is dose-dependent and can lead to non-linear increases in its own brain penetration, as well as that of co-administered substrate drugs.[1][4]
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in mice from various studies.
Table 1: Absolute Bioavailability and Terminal Half-Life of this compound (Suspension Formulation)
| Route of Administration | Dose (mg/kg) | Absolute Bioavailability (%) | Terminal Half-Life (t½) (hours) |
| Intravenous (IV) | 2.5 | 100 | ~4 |
| Oral (PO) | 100 | 22 | ~20 |
| Intraperitoneal (IP) | 100 | 1 | ~4 |
Data sourced from Sane et al., 2012.[1][2]
Table 2: Brain Distribution of this compound (Suspension Formulation)
| Route of Administration | Dose (mg/kg) | Brain-to-Plasma Partition Coefficient (Kp,brain) |
| Intravenous (IV) | 2.5 | 0.82 |
| Intraperitoneal (IP) | 100 | 0.43 |
| Oral (PO) | 100 | 4.31 |
Data sourced from Sane et al., 2012.[1][2] The Kp,brain of this compound increases with higher plasma exposure, suggesting saturation of efflux transporters at the BBB.[1]
Table 3: Impact of Formulation on this compound Bioavailability
| Formulation | Route of Administration | Dose (mg/kg) | Absolute Bioavailability (%) |
| Suspension | Oral (PO) | 100 | 22 |
| Microemulsion | Oral (PO) | 10 | 47 |
| Suspension | Intraperitoneal (IP) | 100 | 1 |
| Microemulsion | Intraperitoneal (IP) | 10 | 130 |
Data for suspension from Sane et al., 2012[1][2]; Data for microemulsion from Sane et al., 2013.[3][5]
Table 4: this compound's Effect on Brain Accumulation of Co-administered Drugs
| Co-administered Drug | This compound Dose and Route | Fold Increase in Brain Penetration |
| Sunitinib | 100 mg/kg PO | ~12-fold |
| Erlotinib | 10 mg/kg IP (microemulsion) | 3-fold |
| EAI045 | Oral co-administration | 5.4-fold increase in brain-to-plasma ratio |
| Digoxin | 5 mg/kg IV | 4-fold increase in brain to plasma AUC ratio |
| Quinidine | 5 mg/kg IV | 38-fold increase in brain to plasma AUC ratio |
Data sourced from Tang et al., 2012a,b[1], Sane et al., 2013[3], de Vries et al., 2021[6], and Mittapalli et al., 2012[7].
Experimental Protocols
The methodologies outlined below are synthesized from the cited literature and represent common practices in the study of this compound pharmacokinetics in mice.
Animal Models
Friend leukemia virus strain B (FVB) mice are frequently used for these studies.[1][3][4] P-gp knockout (Mdr1a/b-/-), BCRP knockout (Bcrp1-/-), and triple knockout mice are also employed to elucidate the specific roles of these transporters.[4]
Drug Formulation and Administration
-
Suspension for Oral and Intraperitoneal Dosing: this compound is typically prepared as a suspension in a vehicle such as 0.5% hydroxypropylmethylcellulose and 1% Tween 80 to create a 10 mg/mL formulation.[1] Oral administration is performed by gavage.[1]
-
Solution for Intravenous Dosing: For intravenous administration, this compound can be dissolved in a mixture of dimethylsulfoxide, propylene glycol, and water (e.g., 4:4:2 v/v/v) to a concentration of 1.25 mg/mL.[4] Administration is via tail vein injection.[4]
-
Microemulsion Formulation: An improved formulation to enhance bioavailability consists of a microemulsion with components such as Cremophor EL, Carbitol, and Captex 355 (e.g., in a 6:3:1 ratio).[3]
Sample Collection
Blood and brain samples are collected at various time points post-administration. For terminal studies, animals are euthanized, and blood is collected via cardiac puncture into heparinized tubes.[1][4] Brains are rapidly excised, rinsed, and stored at -80°C until analysis.[1][4]
Bioanalytical Method
Quantification of this compound in plasma and brain homogenates is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Pharmacokinetic Analysis
Pharmacokinetic parameters are determined using noncompartmental analysis with software such as Phoenix WinNonlin.[4] The area under the concentration-time curve (AUC) for both plasma and brain is calculated to determine the brain-to-plasma partition coefficient (Kp), which is the ratio of AUCbrain to AUCplasma.[4]
Visualizing Experimental Workflows and Mechanisms
The following diagrams illustrate the typical experimental workflow for an this compound pharmacokinetic study and the mechanism of this compound at the blood-brain barrier.
Figure 1. A generalized workflow for a typical in vivo pharmacokinetic study of this compound in mice.
Figure 2. This compound's mechanism of action at the blood-brain barrier, inhibiting P-gp and BCRP efflux.
Conclusion
The pharmacokinetic profile of this compound in mice is complex and heavily influenced by its physicochemical properties and the route of administration. Its poor oral bioavailability can be overcome with advanced formulation strategies. As a potent dual inhibitor of P-gp and BCRP, this compound remains an invaluable tool in preclinical research for enhancing the central nervous system penetration of a wide range of therapeutic compounds. The data and protocols summarized in this guide offer a foundational resource for researchers aiming to utilize this compound effectively in their studies.
References
- 1. Brain Distribution and Bioavailability of this compound after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain distribution and bioavailability of this compound after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of this compound to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ingentaconnect.com [ingentaconnect.com]
Elacridar: A Technical Guide to its Chemical Structure, Properties, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. This compound's ability to block these efflux pumps has made it a valuable tool in preclinical and clinical research to enhance the bioavailability and brain penetration of various drugs, and to overcome MDR in cancer. This guide provides a comprehensive overview of this compound's chemical and physical properties, its mechanism of action, and detailed protocols for its experimental evaluation.
Chemical Structure and Properties
This compound is an acridonecarboxamide derivative.[1] Its chemical structure and key identifiers are provided below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide |
| Molecular Formula | C₃₄H₃₃N₃O₅ |
| SMILES | COc1cccc2c1[nH]c3c(cccc3C(=O)Nc4ccc(cc4)CCN5CCc6cc(c(cc6C5)OC)OC)c2=O |
| CAS Number | 143664-11-3 |
A summary of the key physicochemical properties of this compound is presented in the following table.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 563.64 g/mol | [2] |
| Appearance | White to beige or light yellow to brown crystalline solid | [3] |
| Melting Point | Not explicitly stated in the provided results. | |
| Boiling Point | Not explicitly stated in the provided results. | |
| Solubility | DMSO: ~41-100 mg/mL[3]DMF: ~5 mg/mLWater: Insoluble | [3] |
| pKa (Strongest Acidic) | 13.88 (Predicted) | DrugBank |
| pKa (Strongest Basic) | 8.36 (Predicted) | DrugBank |
| LogP | 5.46 (Predicted) | DrugBank |
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the function of P-gp and BCRP, which are ATP-dependent efflux pumps. These transporters are expressed in various tissues, including the gastrointestinal tract, the blood-brain barrier, the liver, and kidneys, as well as in tumor cells.
By non-competitively binding to these transporters, this compound prevents the efflux of co-administered substrate drugs. This leads to an increase in the intracellular and systemic concentrations of these drugs, which can result in:
-
Overcoming Multidrug Resistance: In cancer cells overexpressing P-gp and/or BCRP, this compound can restore sensitivity to chemotherapeutic agents.
-
Enhanced Bioavailability: By inhibiting P-gp and BCRP in the intestine, this compound can increase the oral absorption of substrate drugs.
-
Increased Brain Penetration: this compound can inhibit the function of P-gp and BCRP at the blood-brain barrier, leading to higher concentrations of substrate drugs in the central nervous system.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro P-glycoprotein (P-gp) Inhibition Assay: Photoaffinity Radiolabeling
This assay directly measures the ability of this compound to inhibit the binding of a photo-reactive substrate to P-gp.
Materials:
-
Cell membranes from a P-gp overexpressing cell line (e.g., MDCK-MDR1)
-
[³H]azidopine (photo-reactive P-gp substrate)
-
This compound (GF120918)
-
96-well plates
-
UV lamp (254 nm)
-
SDS-PAGE equipment
-
Scintillation counter or autoradiography equipment
Procedure: [3]
-
Prepare a cell membrane suspension at a concentration of 0.4 mg of protein/mL.
-
Aliquot 10 µL of the membrane suspension into each well of a 96-well plate.
-
Add 5 µL of this compound at various concentrations to the wells.
-
Incubate the plate for 25 minutes at 25°C in the dark.
-
Add 5 µL of [³H]azidopine (final concentration 0.6 µM) to each well.
-
Incubate for another 25 minutes at 25°C in the dark.
-
Irradiate the plate with a UV lamp at 254 nm for 2 minutes at 0°C.
-
Solubilize the samples in SDS-PAGE sample buffer without heating.
-
Separate the proteins by SDS-PAGE on a 7.5% polyacrylamide gel.
-
Treat the gel for fluorography, expose to film, and analyze the bands using a densitometer. The IC₅₀ value for this compound can then be calculated.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the ability of this compound to sensitize cancer cells to cytotoxic drugs.
Materials:
-
Cancer cell line of interest (e.g., a drug-resistant line and its parental sensitive line)
-
This compound
-
Cytotoxic drug (P-gp or BCRP substrate)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Treat the cells with the cytotoxic drug at various concentrations in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate the plates for 72 hours at 37°C.[4]
-
Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[4]
-
Incubate for 1.5 hours at 37°C.[4]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate for 15 minutes at 37°C.[4]
-
Measure the absorbance at 492 nm using a microplate reader.[4]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a study to assess the effect of this compound on the brain penetration of a P-gp substrate.
Materials:
-
Mice or rats
-
This compound
-
P-gp substrate (e.g., digoxin, quinidine)
-
Appropriate vehicles for intravenous administration
-
Blood collection supplies
-
Brain homogenization equipment
-
LC-MS/MS system for bioanalysis
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into two groups: a control group and an this compound-treated group.
-
Administer this compound intravenously to the treatment group at a dose of 5 mg/kg.[5][6]
-
After 0.5 hours, administer the P-gp substrate intravenously to both groups (e.g., digoxin at 2 mg/kg or quinidine at 5 mg/kg).[5][6]
-
Collect blood and brain samples at various time points post-substrate administration (e.g., 1, 3, 5, and 7 hours).[5]
-
Process the blood samples to obtain plasma.
-
Weigh and homogenize the brain tissue.
-
Analyze the concentrations of the substrate drug in plasma and brain homogenates using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters, including the area under the curve (AUC) for plasma and brain, and determine the brain-to-plasma (B/P) concentration ratio to assess the effect of this compound on brain penetration.
Conclusion
This compound is a powerful research tool for investigating the role of P-gp and BCRP in drug disposition and for developing strategies to overcome multidrug resistance. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Careful consideration of the experimental design and appropriate controls are crucial for obtaining reliable and interpretable results.
References
- 1. cellagentech.com [cellagentech.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. A simplified protocol employing this compound in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Elacridar: A Technical Guide to Overcoming Multidrug Resistance in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Elacridar (GF120918), a potent third-generation inhibitor of both P-gp and BCRP, has emerged as a promising chemosensitizer to reverse MDR. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical evidence of its efficacy, and detailed experimental protocols for its investigation.
Introduction to this compound
This compound is an acridonecarboxamide derivative that non-competitively inhibits P-gp and BCRP, two of the most clinically relevant ABC transporters implicated in MDR.[1][2] By blocking the efflux function of these pumps, this compound restores the sensitivity of resistant cancer cells to various chemotherapeutic drugs.[3][4] Its development as a third-generation inhibitor signifies improved specificity and reduced toxicity compared to its predecessors.[5]
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide |
| Molecular Formula | C₃₄H₃₃N₃O₅ |
| Molecular Weight | 563.64 g/mol [1] |
| CAS Number | 143664-11-3 |
| Synonyms | GF120918, GG918, GW120918[1][6] |
Mechanism of Action: P-gp and BCRP Inhibition
P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to transport a broad spectrum of substrates out of the cell.[7][8] This efflux mechanism is a key defense for cancer cells against cytotoxic drugs. This compound binds to these transporters, inhibiting their function and leading to increased intracellular accumulation of chemotherapeutic agents.[9][10]
References
- 1. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Perplexing Role of P-Glycoprotein in Tumor Microenvironment [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Role of P-Gp in Treatment of Cancer [scirp.org]
Methodological & Application
Elacridar in Murine Xenograft Models: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacridar (GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), two key ATP-binding cassette (ABC) transporters responsible for multidrug resistance (MDR) in cancer.[1][2][3] Overexpression of these transporters in tumor cells leads to the active efflux of a wide range of chemotherapeutic agents, diminishing their intracellular concentration and therapeutic efficacy.[4][5] this compound's ability to block this efflux mechanism makes it a valuable tool in preclinical cancer research, particularly in murine xenograft models, to enhance the efficacy of conventional chemotherapy and overcome drug resistance.[1][6] These application notes provide detailed protocols for the use of this compound in mouse xenograft studies, including dosage, administration, and experimental workflows.
Mechanism of Action
This compound functions by non-competitively inhibiting the efflux activity of P-gp and BCRP transporters on the cell membrane.[7][8] This inhibition leads to increased intracellular accumulation and retention of chemotherapeutic drugs that are substrates of these transporters, thereby restoring their cytotoxic effects in resistant cancer cells.[4][9]
Data Summary: this compound Dosage and Administration in Mice
The following tables summarize common dosage and administration routes for this compound in mice based on preclinical studies.
Table 1: this compound Monotherapy Pharmacokinetics in Mice
| Route of Administration | Dosage (mg/kg) | Vehicle | Key Pharmacokinetic Parameters | Reference |
| Intravenous (IV) | 2.5 | Not specified | Terminal half-life: ~4 hours; Brain-to-plasma partition coefficient (Kp,brain): 0.82 | [10] |
| Intraperitoneal (IP) | 100 | 0.5% hydroxypropylmethylcellulose and 1% Tween 80 | Terminal half-life: ~4 hours; Kp,brain: 0.43; Absolute bioavailability: 0.01 | [10] |
| Oral (PO) | 100 | 0.5% hydroxypropylmethylcellulose and 1% Tween 80 | Terminal half-life: ~20 hours; Kp,brain: 4.31; Absolute bioavailability: 0.22 | [10] |
Table 2: this compound in Combination Therapy in Mice
| Co-administered Drug | This compound Dosage and Route | Chemotherapy Dosage and Route | Mouse Model | Key Findings | Reference |
| Paclitaxel | 25 mg/kg, PO | 10 mg/kg, PO | CYP3A4-humanized mice | 10.7-fold increase in paclitaxel plasma concentration.[11] | [11] |
| Docetaxel | 25 mg/kg, PO | 10 mg/kg, PO | CYP3A4-humanized mice | 4-fold increase in docetaxel plasma concentration.[11] | [11] |
| Doxorubicin | 5.18 mg/kg, IV | 5 mg/kg, IV | HepG2 xenograft | Significant tumor growth inhibition with combination therapy.[6] | [6] |
Experimental Protocols
Protocol 1: General Procedure for Establishing Subcutaneous Xenografts
This protocol describes the general steps for establishing subcutaneous tumor xenografts in immunocompromised mice.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or other basement membrane extract)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Syringes and needles (27-30 gauge)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count to determine cell viability and concentration.
-
Centrifuge the cells and resuspend the pellet in a 1:1 mixture of cold serum-free media and Matrigel to a final concentration of 1-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring the tumor volume 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[12]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.[12]
Protocol 2: this compound and Doxorubicin Combination Therapy in a Doxorubicin-Resistant Xenograft Model
This protocol outlines a therapeutic efficacy study using this compound in combination with doxorubicin in a xenograft model established from a doxorubicin-resistant cancer cell line.
Materials:
-
Mice with established doxorubicin-resistant xenografts (as per Protocol 1)
-
This compound
-
Doxorubicin
-
Vehicle for this compound (e.g., 0.5% hydroxypropylmethylcellulose and 1% Tween 80)
-
Saline for Doxorubicin
-
Syringes and needles for administration
Procedure:
-
Treatment Groups: Establish treatment groups (n=8-10 mice per group) such as:
-
Vehicle control
-
This compound alone
-
Doxorubicin alone
-
This compound and Doxorubicin combination
-
-
Drug Preparation:
-
Prepare this compound in a suitable vehicle at the desired concentration (e.g., for a 5 mg/kg dose).
-
Prepare Doxorubicin in saline at the desired concentration (e.g., for a 5 mg/kg dose).
-
-
Administration Schedule:
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, excise and weigh the tumors.
-
Protocol 3: Enhancing Oral Bioavailability of Paclitaxel with this compound
This protocol is designed to assess the effect of this compound on the oral bioavailability of paclitaxel.
Materials:
-
Immunocompromised mice
-
This compound
-
Paclitaxel
-
Vehicle for oral administration (e.g., ethanol:polysorbate 80 (1:1, v/v) diluted with water)[11]
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Centrifuge and tubes for plasma separation
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Treatment Groups:
-
Paclitaxel alone (oral)
-
This compound (oral) + Paclitaxel (oral)
-
-
Drug Preparation: Prepare paclitaxel and this compound in the oral vehicle at the desired concentrations (e.g., 10 mg/kg for paclitaxel and 25 mg/kg for this compound).[11]
-
Administration:
-
Pharmacokinetic Sampling:
-
Collect blood samples at various time points post-paclitaxel administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis: Quantify the concentration of paclitaxel in the plasma samples using a validated analytical method.
-
Data Analysis:
-
Plot the mean plasma concentration-time curve for each group.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
-
Determine the fold-increase in paclitaxel bioavailability in the presence of this compound.
-
Conclusion
This compound is a critical tool for preclinical research in oncology, enabling the study of MDR and the development of strategies to overcome it. The protocols provided here offer a framework for incorporating this compound into mouse xenograft studies to enhance the efficacy of chemotherapeutic agents. Researchers should optimize these protocols based on their specific cancer models and experimental objectives. Careful consideration of dosage, administration route, and timing is crucial for achieving meaningful and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Perplexing Role of P-Glycoprotein in Tumor Microenvironment [frontiersin.org]
- 6. Codelivery of doxorubicin and this compound to target both liver cancer cells and stem cells by polylactide-co-glycolide/d-alpha-tocopherol polyethylene glycol 1000 succinate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Brain Distribution and Bioavailability of this compound after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral co-administration of this compound and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Elacridar Administration in In Vivo Studies
Introduction
Elacridar (GF120918) is a potent, third-generation inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] These efflux transporters are highly expressed at physiological barriers, such as the blood-brain barrier, the gastrointestinal tract, and in tumor cells, where they actively pump a wide range of xenobiotics out of cells.[3] This action can lead to low oral bioavailability of certain drugs and limit their penetration into target tissues like the brain.[3]
In in vivo research, this compound is an invaluable tool used to investigate the influence of P-gp and BCRP on drug disposition.[1] By inhibiting these transporters, this compound can enhance the oral absorption and brain penetration of co-administered substrate drugs, a strategy explored for improving the efficacy of anticancer and other therapeutic agents.[1][3][4] These application notes provide a summary of this compound's pharmacokinetic profile across different administration routes and detailed protocols for its use in preclinical in vivo studies.
This compound's Mechanism of Action at Biological Barriers
This compound functions by non-competitively binding to P-gp and BCRP, inhibiting their ability to efflux substrate drugs. This increases the net influx and accumulation of the co-administered drug within the target tissue (e.g., brain) or enhances its absorption from the gastrointestinal tract into systemic circulation.
Data Presentation: Pharmacokinetics and Dosing
The route of administration significantly impacts the bioavailability and distribution of this compound, which in turn affects its efficacy as a transporter inhibitor.[1][5] Quantitative data from key in vivo studies are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in FVB Mice
| Administration Route | Dose (mg/kg) | Absolute Bioavailability | Terminal Half-life (t½) | Brain-to-Plasma Partition Coefficient (Kp,brain) | Reference |
| Intravenous (IV) | 2.5 | 100% | ~4 hours | 0.82 | [1][6] |
| Intraperitoneal (IP) | 100 | 1% | ~4 hours | 0.43 | [1][6] |
| Oral (PO) | 100 | 22% | ~20 hours | 4.31 | [1][6] |
Note: The higher Kp,brain after oral dosing is attributed to higher plasma exposure, leading to saturation of efflux transporters at the blood-brain barrier.[1]
Table 2: Summary of In Vivo this compound Co-administration Studies
| Animal Model | This compound Dose & Route | Substrate Drug (Dose & Route) | Key Outcome | Reference |
| Mice | 5 mg/kg IV | Quinidine (5 mg/kg IV) | 38-fold increase in brain-to-plasma ratio. | [7] |
| Mice | 5 mg/kg IV | Digoxin (2 mg/kg IV) | 4-fold increase in brain-to-plasma ratio. | [7] |
| Rats | 5 mg/kg IV | Quinidine (5 mg/kg IV) | 70-fold increase in brain-to-plasma ratio. | [7] |
| Rats | 5 mg/kg (vehicle not specified) | Lapatinib (100 mg/kg, route not specified) | Increased lapatinib AUC in CSF (53.7%) and brain tissue (86.5%). | [8] |
| Mice | 25 mg/kg PO | Paclitaxel (10 mg/kg PO) | Significant increase in paclitaxel plasma concentration. | [9] |
| Mice | 50 mg/kg PO | EAI045 (20 mg/kg PO) | This compound administered 3 hours prior to EAI045. | [10] |
| Rats | 1.0 mg/kg IV | Loperamide (0.5 mg/kg IV) | 3.5-fold increase in loperamide brain levels. | [11] |
Experimental Protocols
The following protocols are adapted from published in vivo studies. Researchers should adapt these protocols based on their specific experimental needs and institutional animal care guidelines.
Protocol 1: Intravenous (IV) Administration in Rodents
This protocol is suitable for achieving rapid and complete bioavailability of this compound, often used in acute screening studies to assess a compound's P-gp/BCRP substrate liability.[7]
Materials:
-
This compound
-
Vehicle components:
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal model (e.g., FVB mice, Sprague-Dawley rats)
Procedure:
-
Formulation Preparation:
-
On the day of the experiment, prepare the dosing solution.
-
Using Vehicle Option A, dissolve this compound to a final concentration of 1.25 mg/mL for a 2.5 mg/kg dose in mice.[1]
-
Using Vehicle Option B, dissolve this compound to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in mice).[7]
-
Ensure the solution is clear and fully dissolved before administration.
-
-
Animal Dosing:
-
Weigh the animal to determine the precise injection volume. (e.g., for mice, 2 µL/g body weight for the 2.5 mg/kg dose).[1]
-
Administer the dose via tail vein injection.
-
-
For Co-administration Studies:
Protocol 2: Oral (PO) Gavage Administration in Rodents
Oral administration is preferred for studies involving chronic dosing or to investigate the impact of this compound on the intestinal absorption of a substrate drug.[1]
Materials:
-
This compound
-
Vehicle components: 0.5% Hydroxypropylmethylcellulose (HPMC) and 1% Tween 80 in water or saline.[1]
-
Mortar and pestle or homogenizer
-
Oral gavage needles (stainless steel, ball-tipped)
-
Animal model (e.g., FVB mice)
Procedure:
-
Formulation Preparation:
-
On the day of the experiment, prepare a stable suspension of this compound.
-
Weigh the required amount of this compound and suspend it in the vehicle (0.5% HPMC, 1% Tween 80).
-
Use a mortar and pestle or a homogenizer to ensure a uniform suspension at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose).[1]
-
-
Animal Dosing:
-
For Co-administration Studies:
Protocol 3: Intraperitoneal (IP) Administration in Rodents
While IP administration results in very low bioavailability for this compound (1%), it has been used in some studies.[1][5]
Materials:
-
This compound
-
Vehicle components: 0.5% HPMC and 1% Tween 80 in water or saline.[1]
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal model (e.g., FVB mice)
Procedure:
-
Formulation Preparation:
-
Prepare a uniform suspension of this compound in the vehicle, similar to the oral formulation (e.g., 10 mg/mL for a 100 mg/kg dose).[1]
-
-
Animal Dosing:
-
Inject the this compound suspension into the peritoneal cavity.[1]
-
Be cautious to avoid injection into organs.
-
Visualized Workflows
Workflow for P-gp/BCRP Substrate Assessment
This workflow outlines a typical in vivo screening study to determine if a test compound's brain penetration is limited by efflux transporters.[7]
Decision Logic for Route Selection
Choosing the appropriate administration route is critical for study design and depends on the primary research question.
References
- 1. Brain Distribution and Bioavailability of this compound after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Potential and Utility of this compound with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of this compound, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral co-administration of this compound and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Reversing Paclitaxel Resistance with Elacridar: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Elacridar to reverse paclitaxel resistance in cancer cells. The information is curated for professionals in research and drug development, offering insights into the underlying mechanisms, experimental design, and data interpretation.
Introduction to Paclitaxel Resistance and the Role of this compound
Paclitaxel is a potent chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] However, its efficacy is often limited by the development of multidrug resistance (MDR).[2] A primary mechanism of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][4] These transporters act as efflux pumps, actively removing paclitaxel from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.[1][3]
This compound (GF120918) is a potent, third-generation, non-competitive inhibitor of P-gp and BCRP.[3][4][5] By binding to these transporters, this compound allosterically inhibits their function, preventing the efflux of chemotherapeutic drugs like paclitaxel.[6][7] This restores the intracellular concentration of paclitaxel, thereby re-sensitizing resistant cancer cells to its therapeutic effects.[2][3]
Mechanism of Action: this compound in Paclitaxel Resistance
The primary mechanism by which this compound reverses paclitaxel resistance is through the direct inhibition of ABC transporters. Overexpression of P-gp is a well-documented cause of resistance to paclitaxel and other taxanes.[4]
The logical workflow for this compound's action is as follows:
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effect of this compound on paclitaxel resistance.
Table 1: In Vitro Efficacy of this compound in Reversing Paclitaxel Resistance
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Paclitaxel + this compound IC50 (nM) | Fold Reversal | Reference |
| H1299-DR | Non-Small Cell Lung Cancer | >100 | 9.4 (with 0.25 µg/ml this compound) | >10.6 | [7] |
| A2780PR1 | Ovarian Cancer | 755 ng/mL | 4.66 ng/mL (with 0.1 µM this compound) | 162 | [3] |
| A2780PR2 | Ovarian Cancer | 1970 ng/mL | 4.96 ng/mL (with 0.1 µM this compound) | 397 | [3] |
| Hela/Taxol | Cervical Cancer | 47.675 µM (24h) | Not explicitly stated with this compound | - | [8] |
Table 2: Effect of this compound on the Bioavailability of Paclitaxel (In Vivo)
| Animal Model | Paclitaxel Dose | This compound Dose | Outcome | Reference |
| Nude Mice | 8 mg/kg i.v. | 50 mg/kg p.o. | 5-fold increase in brain paclitaxel concentration | [9] |
| Wild-type Mice | 10 mg/kg oral | 50 mg/kg oral | Markedly enhanced tissue disposition of ritonavir-boosted oral cabazitaxel | [10] |
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the efficacy of this compound in reversing paclitaxel resistance.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of paclitaxel in the presence and absence of this compound and to calculate the IC50 values.[3][11]
Materials:
-
Paclitaxel-sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
Paclitaxel (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of paclitaxel in culture medium.
-
Prepare a fixed, non-toxic concentration of this compound in culture medium (e.g., 0.1 µM or 1 µM).[3]
-
Treat the cells with:
-
Medium only (untreated control)
-
Medium with DMSO (vehicle control)
-
Paclitaxel serial dilutions
-
This compound alone
-
Paclitaxel serial dilutions combined with the fixed concentration of this compound.
-
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.
Western Blot for P-glycoprotein and Apoptosis Markers
This protocol is used to assess the expression levels of P-gp and markers of apoptosis, such as cleaved PARP, in response to treatment.[4][7]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to normalize protein expression levels.
P-glycoprotein Activity Assay (Calcein-AM Efflux Assay)
This assay measures the functional activity of P-gp by monitoring the efflux of a fluorescent substrate, Calcein-AM.[12]
Materials:
-
Paclitaxel-sensitive and resistant cancer cell lines
-
Calcein-AM (acetoxymethyl ester)
-
This compound
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest and wash the cells.
-
Pre-incubate the cells with or without this compound for 30-60 minutes.
-
Add Calcein-AM to the cell suspension and incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove extracellular Calcein-AM.
-
Analyze the intracellular fluorescence of calcein using a flow cytometer or visualize under a fluorescence microscope.
-
Reduced fluorescence in resistant cells compared to sensitive cells indicates high P-gp activity. Increased fluorescence in resistant cells treated with this compound demonstrates inhibition of P-gp activity.[12]
In Vivo Xenograft Studies
To evaluate the efficacy of this compound in a more physiologically relevant context, in vivo xenograft models are employed.[9]
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation: Paclitaxel-resistant cancer cells are subcutaneously or orthotopically implanted into the mice.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups, which may include:
-
Vehicle control
-
Paclitaxel alone
-
This compound alone
-
Paclitaxel in combination with this compound.
-
-
Drug Administration: Paclitaxel is often administered intravenously (i.v.), while this compound can be given orally (p.o.) prior to paclitaxel administration.[9]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).
Concluding Remarks
This compound has demonstrated significant potential in overcoming paclitaxel resistance in a variety of cancer models. The protocols and data presented here provide a framework for researchers to design and execute experiments to further investigate the therapeutic utility of this compound in combination with paclitaxel and other chemotherapeutic agents. Careful consideration of experimental design, including appropriate controls and endpoints, is crucial for obtaining robust and reproducible results. While development of this compound was reportedly discontinued, its value as a research tool for studying ABC transporter-mediated drug resistance remains significant.[6]
References
- 1. Frontiers | The multiple combination of Paclitaxel, Ramucirumab and this compound reverses the paclitaxel-mediated resistance in gastric cancer cell lines [frontiersin.org]
- 2. Reversal of paclitaxel resistance in MCF-7 cell line by achemical modulator this compound [open.metu.edu.tr]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. 2024.febscongress.org [2024.febscongress.org]
Application Notes & Protocols: Elacridar and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of various cancers.[1][2] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][4] These transporters function as ATP-dependent efflux pumps, actively removing a wide range of cytotoxic agents, including doxorubicin, from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[3][5]
Elacridar (also known as GF120918 or GG918) is a potent, third-generation, non-competitive inhibitor of both P-gp and BCRP.[1][6][7] By modulating the ATPase activity of these transporters, this compound effectively blocks the efflux of chemotherapeutic drugs.[3][8] This application note details the protocols for utilizing this compound in combination with doxorubicin to overcome MDR in preclinical cancer models. The combination aims to restore or enhance the sensitivity of resistant cancer cells to doxorubicin, offering a promising strategy for improving treatment outcomes.[1][9]
Mechanism of Action: Synergistic Interaction
The combination of this compound and doxorubicin is designed to exploit a synergistic relationship. Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects by intercalating DNA and inhibiting topoisomerase II, leading to cell death. However, in MDR cancer cells, its efficacy is diminished due to rapid efflux by P-gp and BCRP.
This compound addresses this by inhibiting these efflux pumps. This action leads to:
-
Increased Intracellular Doxorubicin Accumulation: By blocking the pump, this compound allows doxorubicin to accumulate within the cancer cell to a therapeutic concentration.[10]
-
Reversal of Resistance: The increased drug concentration restores the sensitivity of MDR cells to doxorubicin's cytotoxic effects.[1][11]
-
Enhanced Bioavailability: In in vivo settings, this compound can also inhibit P-gp in physiological barriers like the intestine and the blood-brain barrier, potentially increasing the oral bioavailability and central nervous system penetration of co-administered drugs.[1][3][6]
Quantitative Data Summary
The efficacy of this compound in sensitizing resistant cells to doxorubicin has been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Sensitization of Ovarian Cancer Cells to Doxorubicin
This table presents the 50% inhibitory concentration (IC₅₀) values for doxorubicin in paclitaxel-resistant ovarian cancer cell lines, which also exhibit cross-resistance to doxorubicin. Data demonstrates a dramatic decrease in doxorubicin IC₅₀ in the presence of this compound, indicating a potent reversal of resistance.
| Cell Line | Doxorubicin IC₅₀ (ng/mL) | Doxorubicin + 0.1 µM this compound IC₅₀ (ng/mL) | Fold-Decrease in IC₅₀ |
| A2780PR1 | 2033 | 44.4 | 46 |
| A2780PR2 | 6292 | 67.8 | 93 |
| Data adapted from a study on paclitaxel-resistant ovarian cancer cell lines.[1] |
Table 2: Synergism in Liver Cancer Cells
This study determined the optimal synergistic ratio of doxorubicin to this compound in liver cancer cells and liver cancer stem cells (LCSCs). A 1:1 molar ratio was found to be most effective.
| Cell Line | Drug Combination | Key Finding |
| HepG2 (Liver Cancer) | Doxorubicin + this compound | A 1:1 molar ratio exhibits synergistic cytotoxic effects. |
| HepG2-TS (LCSCs) | Doxorubicin + this compound | A 1:1 molar ratio is synergistic in targeting cancer stem cells. |
| Data derived from median-effect analysis in liver cancer models.[4][12] |
Table 3: Clinical Trial Dosing Regimen
A Phase I clinical trial established an acceptable dosing regimen for the combination therapy in patients with advanced solid tumors.
| Agent | Dosage | Administration Schedule |
| Doxorubicin | 60 mg/m² | Day 3 of the cycle |
| This compound (GF120918) | 400 mg (twice daily) | Days 1-5 of the cycle |
| This regimen was determined to be acceptable for further clinical investigation, with neutropenia being the primary dose-limiting toxicity at higher doxorubicin doses.[13] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of the this compound and doxorubicin combination.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the sensitivity of cancer cells to doxorubicin.
Workflow:
Methodology:
-
Cell Seeding: Plate MDR-positive and corresponding sensitive (parental) cancer cells in 96-well plates at a density of 5,000 cells/well and incubate overnight.[4]
-
Drug Preparation: Prepare serial dilutions of doxorubicin. Prepare a fixed, non-toxic concentration of this compound (e.g., 0.1 µM or 1 µM).
-
Treatment: Treat cells with:
-
Doxorubicin alone.
-
This compound alone.
-
Doxorubicin in combination with the fixed concentration of this compound.
-
Vehicle (DMSO) as a control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ values using non-linear regression analysis.
P-gp/BCRP Activity Assay (Calcein-AM Accumulation)
This assay measures the functional activity of efflux pumps. Calcein-AM is a non-fluorescent substrate that is converted into fluorescent calcein within the cell. Active efflux pumps will remove Calcein-AM, reducing intracellular fluorescence. Inhibition of these pumps by this compound will increase fluorescence.
Methodology:
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Inhibitor Pre-incubation: Incubate cells with this compound (e.g., 1 µM) or a vehicle control for 30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to the cell suspension and incubate for another 30-60 minutes.
-
Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Analysis: Compare the mean fluorescence intensity (MFI) of this compound-treated cells to control cells. A significant increase in MFI in the presence of this compound indicates effective inhibition of efflux pump activity.[1]
In Vivo Xenograft Tumor Model Protocol
This protocol evaluates the therapeutic efficacy of the combination therapy in a live animal model.
Methodology:
-
Cell Implantation: Subcutaneously inject MDR cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).[4]
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Randomize mice into treatment groups:
-
Vehicle Control
-
Doxorubicin alone
-
This compound alone
-
Doxorubicin + this compound combination
-
-
Treatment Administration: Administer drugs according to a predetermined schedule and route (e.g., intravenous for doxorubicin, oral or intraperitoneal for this compound). Dosing will depend on the specific model but can be guided by preclinical studies (e.g., 5 mg/kg doxorubicin, 100 mg/kg this compound).[4][9][14]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blot).
-
Analysis: Compare tumor growth inhibition (TGI) across the different treatment groups.
Considerations and Best Practices
-
Determining this compound Concentration: For in vitro studies, use a concentration of this compound that effectively inhibits P-gp but has minimal cytotoxicity on its own. This is typically in the range of 0.1-1.0 µM.[1]
-
Timing of Administration: In preclinical in vivo studies, administering this compound shortly before the chemotherapeutic agent (e.g., 30-60 minutes prior) is common to ensure P-gp is inhibited when doxorubicin levels peak.[14]
-
Formulation: this compound has poor aqueous solubility. For in vivo use, it often requires formulation in vehicles such as a mixture of DMSO, PEG, and saline. Co-encapsulation of doxorubicin and this compound in nanoparticles is an advanced strategy that has been shown to enhance simultaneous delivery to tumor cells and improve efficacy.[10][12][15]
-
Toxicity: While this compound itself has shown a favorable safety profile in early clinical trials, its combination with chemotherapy can increase systemic exposure to the cytotoxic agent, potentially exacerbating side effects like neutropenia.[3][13] Careful dose-escalation studies are crucial.
Conclusion
The combination of this compound and doxorubicin represents a mechanistically sound strategy for overcoming P-gp and BCRP-mediated multidrug resistance. The provided protocols offer a framework for researchers to investigate this combination's efficacy in various preclinical cancer models. By effectively restoring doxorubicin sensitivity in resistant tumors, this approach holds the potential to improve therapeutic outcomes for patients with refractory cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of this compound, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. Codelivery of doxorubicin and this compound to target both liver cancer cells and stem cells by polylactide-co-glycolide/d-alpha-tocopherol polyethylene glycol 1000 succinate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of this compound to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous delivery of doxorubicin and GG918 (this compound) by new polymer-lipid hybrid nanoparticles (PLN) for enhanced treatment of multidrug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Codelivery of doxorubicin and this compound to target both liver cancer cells and stem cells by polylactide-co-glycolide/d-alpha-tocopherol polyethylene glycol 1000 succinate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I and pharmacologic study of the MDR converter GF120918 in combination with doxorubicin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simplified protocol employing this compound in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An all-in-one nanoparticle for overcoming drug resistance: doxorubicin and this compound co-loaded folate receptor targeted PLGA/MSN hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Elacridar in 3D Spheroid Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing elacridar, a potent third-generation P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor, in three-dimensional (3D) spheroid culture models. This guide is intended to assist researchers in investigating mechanisms of multidrug resistance (MDR) and evaluating the potential of this compound to re-sensitize cancer cells to chemotherapeutic agents in a more physiologically relevant in vitro setting.
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions.[1][2] These models often exhibit higher resistance to chemotherapy compared to traditional two-dimensional (2D) monolayer cultures.[1] A significant contributor to this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-gp (encoded by the ABCB1 or MDR1 gene) and BCRP (encoded by the ABCG2 gene), which actively efflux a wide range of anticancer drugs, reducing their intracellular concentration and efficacy.[1][3][4]
This compound (also known as GG918 or GF120918) is a potent inhibitor of both P-gp and BCRP.[3][4][5] Its application in 3D spheroid models allows for the investigation of its ability to counteract MDR in a setting that more closely recapitulates the in vivo tumor environment. Studies have shown that this compound can effectively inhibit the function of these transporters in both 2D and 3D cultures, leading to increased intracellular accumulation of fluorescent substrates like Calcein-AM and Hoechst 33342.[1][3][6] However, its efficacy in re-sensitizing spheroid models to chemotherapeutic agents can be complex and dependent on the specific cancer type, the chemotherapeutic agent used, and other resistance mechanisms at play within the 3D structure.[1][7][8]
Mechanism of Action: this compound in Reversing Multidrug Resistance
This compound functions by directly inhibiting the efflux activity of P-gp and BCRP transporters located on the cancer cell membrane. These transporters utilize the energy from ATP hydrolysis to expel a variety of structurally and functionally diverse compounds, including many chemotherapeutic drugs like paclitaxel, doxorubicin, and topotecan.[4][9] By blocking these pumps, this compound increases the intracellular concentration of the co-administered anticancer drug, thereby enhancing its cytotoxic effect.
Data Presentation: Efficacy of this compound in Ovarian Cancer Spheroids
The following tables summarize quantitative data from studies on paclitaxel-resistant (A2780PR1, A2780PR2) and topotecan-resistant (A2780TR1, A2780TR2) ovarian cancer cell lines and their sensitive parental line (A2780).
Table 1: Effect of this compound on Paclitaxel (PAC) and Doxorubicin (DOX) IC50 Values in 3D Spheroid Models
| Cell Line | Spheroid Size (cells) | Treatment | PAC IC50 (ng/mL) | DOX IC50 (ng/mL) |
| A2780 (Sensitive) | 10,000 | PAC | >50000 | - |
| PAC + 1 µM this compound | >50000 | - | ||
| 20,000 | PAC | >50000 | - | |
| PAC + 1 µM this compound | >50000 | - | ||
| A2780PR1 (PAC-Resistant) | 10,000 | PAC | >50000 | >10000 |
| PAC + 1 µM this compound | >50000 | 1851 | ||
| 20,000 | PAC | >50000 | >10000 | |
| PAC + 1 µM this compound | >50000 | 2049 | ||
| A2780PR2 (PAC-Resistant) | 10,000 | PAC | >50000 | >10000 |
| PAC + 1 µM this compound | >50000 | 1481 | ||
| 20,000 | PAC | >50000 | >10000 | |
| PAC + 1 µM this compound | >50000 | >10000 |
Data synthesized from a study on paclitaxel-resistant ovarian cancer cell lines.[1] Note: A high IC50 value indicates resistance. This compound showed limited to no re-sensitization to paclitaxel in these 3D models but did lower the IC50 for doxorubicin in some cases.[1]
Table 2: Effect of this compound on Topotecan (TOP) IC50 Values in 3D Spheroid Models
| Cell Line | Treatment | TOP IC50 (ng/mL) |
| A2780 (Sensitive) | TOP | 13 |
| TOP + 1 µM this compound | 12 | |
| TOP + 5 µM this compound | 12 | |
| A2780TR1 (TOP-Resistant) | TOP | 1039 |
| TOP + 1 µM this compound | 46 | |
| TOP + 5 µM this compound | 21 | |
| A2780TR2 (TOP-Resistant) | TOP | 1024 |
| TOP + 1 µM this compound | 31 | |
| TOP + 5 µM this compound | 15 |
Data synthesized from a study on topotecan-resistant ovarian cancer cell lines.[3] Note: this compound significantly re-sensitized TOP-resistant spheroids to topotecan.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in 3D spheroid cultures.
Protocol 1: 3D Spheroid Culture Formation
This protocol describes the formation of spheroids using the liquid overlay technique.
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Agarose
-
96-well, round-bottom, ultra-low attachment plates or standard plates coated with agarose
-
Centrifuge
Procedure:
-
Prepare a 1.5% (w/v) solution of agarose in serum-free culture medium or PBS. Autoclave to sterilize.
-
While the agarose is molten, dispense 50 µL into each well of a 96-well plate. Allow it to solidify at room temperature to create a non-adherent surface.[10]
-
Culture cancer cells in standard monolayer flasks until they reach 70-80% confluency.
-
Harvest the cells using trypsin, neutralize, and count them using a hemocytometer or automated cell counter.
-
Resuspend the cells in complete medium to a desired concentration.
-
Seed a specific number of cells (e.g., 10,000 to 20,000 cells) in 200 µL of medium into each agarose-coated well.[1]
-
Centrifuge the plate at a low speed (e.g., 1,500 rcf for 15 minutes) to facilitate cell aggregation at the bottom of the well.[10]
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
Protocol 2: Drug Treatment and Viability Assay
This protocol outlines the treatment of pre-formed spheroids with a chemotherapeutic agent in the presence or absence of this compound, followed by a viability assessment using the MTT assay.
Materials:
-
Pre-formed spheroids in a 96-well plate
-
Chemotherapeutic agent (e.g., paclitaxel, doxorubicin, topotecan)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
After spheroid formation (typically 72 hours), prepare serial dilutions of the chemotherapeutic agent and a stock solution of this compound (e.g., 1 µM).[1]
-
For combination treatment, add this compound to the appropriate wells, followed by the chemotherapeutic agent. Include control wells with untreated spheroids and spheroids treated with this compound alone or the chemotherapeutic agent alone.
-
Incubate the spheroids with the drugs for a specified period (e.g., 72 hours).[1][3]
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 3: P-gp/BCRP Activity Assay using a Fluorescent Substrate
This protocol uses a fluorescent substrate like Calcein-AM or Hoechst 33342 to visually assess the inhibitory effect of this compound on efflux pump activity in spheroids.
Materials:
-
Pre-formed spheroids in a 96-well plate or imaging dish
-
This compound
-
Fluorescent substrate (e.g., Calcein-AM for P-gp, Hoechst 33342 for BCRP)[3][6]
-
Fluorescence microscope
Procedure:
-
Treat the pre-formed spheroids with this compound (e.g., 0.1 µM or 1 µM) or a vehicle control for a short pre-incubation period (e.g., 1 hour).[3]
-
Add the fluorescent substrate to the wells. For Calcein-AM, a final concentration of 1 µM is common.[6] For Hoechst 33342, a concentration of 5 µM can be used.[3]
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Gently wash the spheroids with pre-warmed PBS to remove excess dye.
-
Immediately image the spheroids using a fluorescence microscope equipped with the appropriate filter sets.
-
Expected Outcome: In resistant cells with high P-gp/BCRP activity, the fluorescent substrate will be pumped out, resulting in low intracellular fluorescence. In the presence of this compound, the pumps are inhibited, leading to the accumulation of the substrate and a significant increase in fluorescence intensity.[3][6]
Conclusion
This compound serves as a valuable tool for studying and potentially overcoming P-gp and BCRP-mediated multidrug resistance in 3D spheroid culture models. While it effectively inhibits the function of these efflux pumps, its ability to re-sensitize cancer cells to chemotherapy in a 3D context is not always guaranteed and appears to be drug- and context-dependent.[1][8] The provided protocols offer a framework for researchers to explore the utility of this compound in their specific cancer models, contributing to a deeper understanding of drug resistance and the development of more effective therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs [mdpi.com]
- 4. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.febscongress.org [2024.febscongress.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of this compound, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cancer cell spheroids as a model to evaluate chemotherapy protocols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Elacridar on Drug Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters are expressed in various tissues, including the gastrointestinal tract, blood-brain barrier, and tumor cells, where they function as efflux pumps, actively extruding a wide range of xenobiotics, including many therapeutic drugs.[3][4] This efflux mechanism can significantly reduce the intracellular concentration of drugs, leading to decreased efficacy and the development of multidrug resistance (MDR) in cancer.[5][6]
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro and in vivo effects of this compound on the uptake and efficacy of drugs that are substrates of P-gp and/or BCRP.
Mechanism of Action
P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to transport substrates out of the cell, against a concentration gradient.[4] This active efflux reduces the intracellular accumulation of substrate drugs, thereby limiting their therapeutic effect. This compound inhibits this process by binding to the transporters, likely at an allosteric site, which modulates their ATPase activity and prevents the conformational changes necessary for drug efflux.[7] By inhibiting P-gp and BCRP, this compound can restore the sensitivity of resistant cells to chemotherapeutic agents and enhance the penetration of drugs into sanctuary sites like the brain.[1][8]
Signaling Pathway of P-gp/BCRP Mediated Drug Efflux and Inhibition by this compound
References
- 1. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of this compound to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of this compound, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
Application Note: Elacridar Protocol for In Vivo Assessment of P-gp and BCRP Mediated Efflux at the Rodent Blood-Brain Barrier
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical assessment of central nervous system (CNS) drug candidates.
Introduction
The blood-brain barrier (BBB) is a critical physiological barrier that tightly regulates the passage of substances from the bloodstream into the brain parenchyma. This selective permeability is largely maintained by tight junctions between endothelial cells and the activity of ATP-binding cassette (ABC) efflux transporters. P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2) are two of the most prominent efflux transporters at the BBB, actively pumping a wide variety of xenobiotics, including many therapeutic drugs, out of the brain. This action is a major cause of the poor brain penetration of numerous drug candidates, leading to suboptimal efficacy for treating CNS disorders.
Elacridar (GF120918) is a potent, third-generation, dual inhibitor of both P-gp and BCRP. By co-administering this compound with a test compound, researchers can temporarily block the activity of these transporters. A significant increase in the brain concentration of the test compound in the presence of this compound indicates that the compound is a substrate for P-gp and/or BCRP-mediated efflux. This application note provides a simplified and cost-effective in vivo protocol for using this compound in rodent models to screen for BBB efflux liability, offering a viable alternative to more complex and expensive P-gp knockout mouse models.
Mechanism of Action
P-gp and BCRP are ATP-dependent pumps that utilize the energy from ATP hydrolysis to transport substrates across the cell membrane, against their concentration gradient. In the brain's capillary endothelial cells, these transporters are localized on the luminal (blood-facing) membrane, where they effectively intercept and expel drugs that have diffused into the cell, thus preventing their entry into the brain tissue.
This compound functions as a non-competitive inhibitor, likely by modulating the ATPase activity of the transporters, which disrupts the conformational changes necessary for substrate efflux. This inhibition increases the net influx of co-administered substrate drugs into the brain. While highly effective, it is noteworthy that at very low (nanomolar) concentrations, this compound itself can be a substrate for these transporters, whereas at higher (micromolar), inhibitory doses, it effectively blocks them.
Experimental Protocols
This section details a standardized acute protocol for assessing P-gp/BCRP-mediated efflux in mice or rats.
3.1. Materials and Reagents
-
Animals: Male mice (e.g., CD-1, FVB) or rats (e.g., Sprague-Dawley).
-
Inhibitor: this compound (GF120918).
-
Test Compound: The drug candidate to be evaluated.
-
Positive Control Substrates (Optional): Quinidine, Digoxin, Talinolol.
-
Negative Control (Non-Substrate, Optional): Atenolol.
-
Vehicle Formulation: 10% Dimethylacetamide (DMAC), 40% Polyethylene glycol 400 (PEG-400), 30% Hydroxypropyl-β-cyclodextrin (HPβCD), 20% Water.
-
Standard laboratory equipment for intravenous injections, blood collection, and tissue homogenization.
3.2. Formulation and Administration
-
Prepare the vehicle solution by mixing the components as listed above.
-
Dissolve this compound and the test compound separately in the vehicle to the desired final concentration. Gentle warming or sonication may be required.
-
All drugs should be administered via tail vein injection (intravenous, IV).
-
Dose volumes should be adjusted for the species: 5 mL/kg for mice and 2 mL/kg for rats.
3.3. Experimental Workflow The experiment is designed to compare the brain penetration of a test compound in the absence (control) and presence of this compound.
Step-by-Step Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least 3 days with free access to food and water.
-
Grouping: Randomly assign animals to two groups: Control (Vehicle) and this compound-treated.
-
Inhibitor Dosing: Administer this compound (5 mg/kg, IV) to the treatment group. Administer an equivalent volume of vehicle to the control group.
-
Pre-treatment Interval: Wait for 30 minutes. This time is considered optimal for this compound to achieve effective inhibitory concentrations at the BBB.
-
Test Compound Dosing: Administer the test compound intravenously to all animals.
-
Sample Collection: At designated time points (e.g., 1, 3, 5, and 7 hours post-dose), collect blood (via cardiac puncture or other appropriate method) and immediately perfuse and harvest the brain.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Weigh the brain tissue and homogenize it using 4 volumes (w/v) of phosphate-buffered saline (PBS).
-
Store all samples at -80°C until analysis.
-
-
Bioanalysis: Determine the concentrations of the test compound in plasma and brain homogenate samples using a validated UPLC-MS/MS method.
Data Presentation and Interpretation
The primary endpoint is the brain-to-plasma (B/P) concentration ratio. This can be calculated at individual time points or, more robustly, as the ratio of the Area Under the Curve (AUC) for the brain and plasma concentration-time profiles.
Interpretation:
-
A B/P ratio significantly greater than 1 in the this compound-treated group compared to the control group strongly suggests that the test compound is a substrate for P-gp and/or BCRP.
-
The fold-increase in the B/P ratio provides a quantitative measure of the extent of efflux. For example, a 38-fold increase was seen for quinidine in mice, indicating it is an excellent P-gp substrate.
-
If the B/P ratio remains low (~0.1) and is unchanged by this compound, as seen with atenolol, the compound has poor brain penetration that is not limited by P-gp or BCRP efflux.
Table 1: Effect of IV this compound (5 mg/kg) on Brain-to-Plasma AUC Ratios (B/P) of Known P-gp Substrates.
| Species | Test Compound | Dose of Test Compound | B/P Ratio (Control) | B/P Ratio (+this compound) | Fold Increase | Reference(s) |
|---|---|---|---|---|---|---|
| Mouse | Talinolol | 5 mg/kg | ~0.9 | ~1.8 | 2-fold | |
| Mouse | Digoxin | 2 mg/kg | ~1.3 | ~5.2 | 4-fold | |
| Mouse | Quinidine | 5 mg/kg | ~1.2 | ~45.6 | 38-fold | |
| Mouse | Atenolol | 5 mg/kg | ~0.1 | ~0.1 | No Change |
| Rat | Quinidine | 5 mg/kg | Not Reported | Not Reported | 70-fold | |
Table 2: Pharmacokinetic Parameters of this compound in Mice via Different Administration Routes.
| Route of Administration | Dose | Bioavailability | Terminal Half-life (plasma) | Brain-to-Plasma Partition Coefficient (Kp,brain) | Reference(s) |
|---|---|---|---|---|---|
| Intravenous (IV) | 2.5 mg/kg | 1.0 | ~4 hours | 0.82 | |
| Intraperitoneal (IP) | 100 mg/kg | 0.01 | ~4 hours | 0.43 |
| Oral (p.o.) | 100 mg/kg | 0.22 | ~20 hours | 4.31 | |
Table 3: Comparative Potency of IV this compound and Tariquidar (Another P-gp Inhibitor) in Rats using PET Imaging.
| Inhibitor | ED50 (Dose for 50% Max Effect) | Maximum Increase in Brain Drug Distribution | Relative Potency | Reference(s) |
|---|---|---|---|---|
| This compound | 1.2 ± 0.1 mg/kg | ~11-fold | ~3x more potent than Tariquidar |
| Tariquidar | 3.0 ± 0.2 mg/kg | ~11-fold | - | |
Considerations and Troubleshooting
-
Solubility: this compound has low aqueous solubility, making formulation critical. The provided vehicle composition is proven effective, but alternatives may be explored.
-
Route of Administration: Intravenous administration is recommended for acute studies to ensure complete bioavailability and rapid onset of action. Oral bioavailability is poor and variable.
-
Species Differences: While this protocol is effective in both mice and rats, the magnitude of P-gp inhibition and its effect on a given substrate can vary between species.
-
Chronic Studies: For studies investigating the long-term effects of BBB disruption, different dosing paradigms, such as daily intraperitoneal injections (e.g., 10 mg/kg for 28 days) or continuous infusion, may be required.
-
Safety: While generally well-tolerated in the described acute protocols, researchers should always monitor animals for any adverse effects.
Conclusion
The this compound protocol offers a robust, reproducible, and efficient in vivo method for determining if a drug candidate is a substrate of the key BBB efflux transporters P-gp and BCRP. By quantifying the increase in brain penetration upon transporter inhibition, this assay provides critical data for CNS drug discovery programs, helping to identify compounds with a higher probability of achieving therapeutic concentrations in the brain. The simplicity and cost-effectiveness of this chemical inhibition model make it an invaluable tool for early-stage drug development.
Troubleshooting & Optimization
improving Elacridar solubility for in vivo studies
Welcome to the technical support center for Elacridar formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to formulate for in vivo studies?
A1: this compound has very low aqueous solubility and is highly lipophilic. This poor solubility restricts its chronic use, leads to poor oral bioavailability, and makes the development of injectable formulations challenging.[1][2][3][4] The oral absorption of this compound is often limited by its dissolution rate.[1]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, also known as MDR-1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[5][6][7][8][9] These are ATP-dependent efflux pumps that actively transport a wide variety of substrates out of cells.[10][11] By inhibiting these transporters, particularly at the blood-brain barrier, this compound can increase the bioavailability and central nervous system penetration of co-administered drugs that are P-gp and/or BCRP substrates.[10][11][12]
Q3: What are the consequences of P-gp and BCRP inhibition by this compound?
A3: Inhibition of P-gp and BCRP can lead to increased plasma and brain concentrations of co-administered drugs.[6] This effect is utilized to overcome multidrug resistance in cancer cells and to enhance the delivery of therapeutic agents to the brain.[5][8][12] For example, co-administration of this compound has been shown to increase the bioavailability of drugs like paclitaxel, docetaxel, and topotecan.[8][13][14]
Troubleshooting Guide
Issue: My this compound is not dissolving in aqueous solutions for my in vivo experiment.
This is a common issue due to this compound's hydrophobic nature. Standard aqueous buffers are not suitable for dissolving this compound. You will need to use organic co-solvents or specialized formulation strategies.
Solution 1: Co-Solvent Formulations
For parenteral or oral administration, a mixture of solvents is often necessary to achieve a clear solution or a stable dispersion.
-
For Intravenous (IV) Administration:
-
A mixture of Dimethyl Sulfoxide (DMSO), Propylene Glycol (PG), and saline or water has been successfully used. A common ratio is 40% DMSO, 40% PG, and 20% water.[1] Another reported vehicle for IV injection is a 2:2:1 (v/v/v) mixture of DMSO, propylene glycol, and saline.[4]
-
Another option involves 10% N,N-Dimethylacetamide (DMAC), 40% PEG-400, 30% Hydroxypropyl-β-cyclodextrin (HPβCD), and 20% water. This vehicle has been shown to solubilize this compound to over 10 mg/mL.[15]
-
For IV infusion in larger animals, a formulation of 5 g/L this compound in an aqueous solution containing 5% (w/v) tetrahydrofuran and 2.5% (w/v) D-glucose has been reported.[16]
-
-
For Oral Gavage:
Solution 2: Microemulsion Formulation
A microemulsion can significantly improve the oral bioavailability of this compound.[1][2] A well-documented microemulsion consists of Cremophor EL, Carbitol, and Captex 355.
-
This formulation not only improves solubility but also enhances bioavailability for both oral and intraperitoneal administration.[1][2]
Issue: I'm observing precipitation of this compound after diluting my stock solution.
This can happen if the final concentration of the organic solvent is too low to maintain this compound in solution.
-
Recommendation: Prepare the final dosing solution immediately before use.[6] When diluting a stock solution (e.g., in DMSO), ensure the final vehicle composition has sufficient solubilizing capacity. For instance, if diluting a DMSO stock for an aqueous formulation, other co-solvents like PEG300 and Tween-80 may be required to maintain stability.[6][17]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound formulations and bioavailability from published studies.
Table 1: this compound Solubility in Microemulsion Components
| Component | Equilibrium Solubility (mg/mL) |
|---|---|
| Cremophor EL | > 25 |
| Carbitol | > 25 |
| Captex 355 | 1.8 ± 0.1 |
| Propylene Glycol | 1.5 ± 0.1 |
| Polyethylene Glycol 400 | 1.3 ± 0.1 |
| Tween 80 | 0.9 ± 0.1 |
| Labrasol | 0.8 ± 0.1 |
| Data adapted from a study by Sane et al.[1] |
Table 2: Bioavailability of this compound with Different Formulations and Routes of Administration
| Formulation | Route of Administration | Dose (mg/kg) | Absolute Bioavailability (F) | Reference |
|---|---|---|---|---|
| Solution (DMSO/PG/Saline) | Intravenous (IV) | 2.5 | 1 | [4] |
| Suspension | Oral (p.o.) | 100 | 0.22 | [3][4] |
| Suspension | Intraperitoneal (i.p.) | 100 | 0.01 | [3][4] |
| Microemulsion | Oral (p.o.) | 10 | 0.47 | [1][2] |
| Microemulsion | Intraperitoneal (i.p.) | 10 | 1.3 |[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for IV Injection
This protocol is based on the formulation described by Selleck Chemicals.[6]
-
Prepare a 25 mg/mL stock solution: Dissolve the required amount of this compound powder in 100% DMSO to make a 25 mg/mL stock solution. Vortex until fully dissolved.
-
Prepare the dosing vehicle: In a separate tube, mix PEG300 and Tween-80.
-
Prepare the final solution: To prepare a 1 mL working solution at 1 mg/mL, add 40 µL of the 25 mg/mL this compound stock solution to 300 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 610 µL of ddH₂O to bring the final volume to 1 mL.
-
Important: The mixed solution should be used immediately for optimal results.[6]
Protocol 2: Preparation of this compound Microemulsion for Oral or IP Administration
This protocol is adapted from the work of Sane et al.[1][2]
-
Prepare the microemulsion pre-concentrate: Mix Cremophor EL, Carbitol, and Captex 355 in a 6:3:1 ratio by weight.
-
Dissolve this compound: Add this compound powder to the pre-concentrate to achieve a concentration of 3 mg/mL. Vortex or sonicate until the powder is completely dissolved. This forms the stock solution.
-
Prepare the dosing solution: For in vivo studies, dilute the 3 mg/mL stock solution with purified water or saline to the desired final concentration (e.g., 1 mg/mL). The resulting mixture will be a microemulsion.
Visualizations
Caption: this compound inhibits P-gp and BCRP efflux pumps at the cell membrane.
Caption: Step-by-step workflow for preparing an this compound microemulsion.
References
- 1. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oral co-administration of this compound and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. Intravenous infusion for the controlled exposure to the dual ABCB1 and ABCG2 inhibitor this compound in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Elacridar Formulation for Oral Administration in Mice: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation and oral administration of Elacridar in mice. This compound is a potent third-generation inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), efflux transporters that play a significant role in limiting the oral bioavailability and brain penetration of many drugs.[1][2][3][4] Proper formulation is critical to overcoming this compound's poor aqueous solubility and achieving effective concentrations for in vivo studies.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is the formulation of this compound for oral administration in mice challenging?
A1: this compound possesses low aqueous solubility and high lipophilicity.[4][6] These physicochemical properties lead to dissolution-rate-limited absorption from the gastrointestinal tract, resulting in poor and unpredictable oral bioavailability.[5][6][7] Therefore, specialized formulations are required to enhance its solubility and absorption.
Q2: What are the most common formulations for oral gavage of this compound in mice?
A2: Two primary types of formulations are commonly reported in the literature for oral administration of this compound in mice:
-
Suspensions: A common and straightforward approach involves creating a stable suspension of this compound. A typical vehicle for this is a combination of 0.5% hydroxypropylmethylcellulose (HPMC) and 1% Tween 80 in water.[4]
-
Microemulsions: To further improve bioavailability, microemulsion formulations have been developed. One such formulation consists of a mixture of Cremophor EL, Carbitol, and Captex 355 (in a 6:3:1 ratio).[5][8]
Q3: What is the typical oral dose of this compound in mice?
A3: The oral dose of this compound in mice can vary depending on the experimental goals and the formulation used. Doses ranging from 10 mg/kg to 100 mg/kg have been reported.[4][5][9] Higher doses, such as 100 mg/kg, are often used with suspension formulations to achieve sufficient plasma concentrations for P-gp and BCRP inhibition.[4][9] Microemulsion formulations may allow for the use of lower doses, such as 10 mg/kg, due to improved bioavailability.[5][8]
Q4: How does this compound inhibit P-gp and BCRP?
A4: this compound is a non-competitive inhibitor that binds to P-gp and BCRP, blocking their ability to efflux substrate drugs from cells.[2] This inhibition leads to increased intracellular concentrations of co-administered drugs that are substrates for these transporters, thereby enhancing their oral absorption and distribution to tissues like the brain.[1][2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or low bioavailability of this compound | Poor solubility and dissolution of the compound. | Consider switching from a suspension to a microemulsion formulation to improve solubility and absorption.[5][8] Ensure the formulation is prepared fresh on the day of the experiment.[4] |
| Difficulty in preparing a stable suspension | Inadequate homogenization or inappropriate vehicle composition. | Ensure thorough mixing and homogenization of the suspension. The use of 0.5% HPMC and 1% Tween 80 is a well-established vehicle for creating a stable suspension of this compound.[4] |
| Variability in experimental results between animals | Inconsistent dosing volume or technique. Stressed animals can have altered gastrointestinal motility. | Ensure accurate and consistent oral gavage technique. Allow for an appropriate acclimatization period for the mice to minimize stress. |
| Precipitation of this compound in the formulation | Supersaturation or temperature changes. | Prepare the formulation immediately before use. If using a microemulsion, ensure the components are mixed in the correct order and ratio as specified in the protocol. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound in mice following different routes of administration and formulations.
Table 1: Pharmacokinetic Parameters of this compound in FVB Mice (Suspension Formulation) [4][6]
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-inf) (µg·min/mL) | Absolute Bioavailability (%) |
| Oral (Suspension) | 100 | 0.78 ± 0.12 | 4 | 1460 | 22 |
| Intravenous | 2.5 | - | - | - | 100 |
| Intraperitoneal | 100 | 0.295 ± 0.06 | - | 90.3 | 1 |
Suspension vehicle: 0.5% hydroxypropylmethylcellulose and 1% Tween 80.
Table 2: Pharmacokinetic Parameters of this compound in FVBn Mice (Microemulsion Formulation) [5][8]
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-inf) (min*µg/mL) | Absolute Bioavailability (%) |
| Oral (Microemulsion) | 10 | 0.07 | 1 | 270.5 | 47 |
| Intravenous (Microemulsion) | 2 | 0.43 | 0.5 | 114.2 | 100 |
| Intraperitoneal (Microemulsion) | 10 | 0.4 | 1 | 962.41 | 130 |
Microemulsion components: Cremophor EL, Carbitol, and Captex 355 (6:3:1 ratio).
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is adapted from studies utilizing a suspension of this compound for oral administration in mice.[4]
Materials:
-
This compound powder
-
Hydroxypropylmethylcellulose (HPMC)
-
Tween 80
-
Sterile water
Procedure:
-
Prepare a vehicle solution of 0.5% HPMC and 1% Tween 80 in sterile water.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Add the this compound powder to the vehicle solution.
-
Homogenize the mixture thoroughly to create a stable and uniform suspension.
-
Prepare the suspension fresh on the day of the experiment.
-
Administer the suspension to mice via oral gavage at the desired volume.
Protocol 2: Preparation of this compound Microemulsion for Oral Gavage
This protocol is based on the development of a microemulsion formulation to enhance this compound's bioavailability.[5][8]
Materials:
-
This compound powder
-
Cremophor EL
-
Carbitol (Diethylene glycol monoethyl ether)
-
Captex 355 (Caprylic/capric triglyceride)
-
Saline
Procedure:
-
Prepare a mixture of the surfactants and oil: Cremophor EL, Carbitol, and Captex 355 in a 6:3:1 ratio by weight.
-
Dissolve the this compound powder in this mixture to achieve a concentration of, for example, 3 mg/mL.
-
Dilute this solution with saline to the final desired concentration for dosing (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
The resulting mixture should form a clear and stable microemulsion.
-
Administer the microemulsion to mice via oral gavage.
Visualizations
Caption: Mechanism of this compound in enhancing oral drug bioavailability.
Caption: General experimental workflow for oral this compound studies in mice.
References
- 1. Therapeutic Potential and Utility of this compound with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of this compound to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Distribution and Bioavailability of this compound after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain distribution and bioavailability of this compound after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical development of an amorphous solid dispersion formulation of this compound hydrochloride for proof-of-concept clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Elacridar Concentration for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Elacridar in in vitro assays. This compound is a potent third-generation inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are key mediators of multidrug resistance (MDR) in cancer cells.[1][2][3] Proper concentration optimization is critical to effectively inhibit these transporters without inducing confounding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions by inhibiting the efflux activity of P-gp and BCRP transporters.[1] These transporters are present on the cell membrane and actively pump a wide range of substrates, including many chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy.[3] this compound binds to these transporters, blocking their function and leading to increased intracellular accumulation and restored sensitivity to the cytotoxic effects of co-administered drugs.[1][2]
Q2: What are the typical concentration ranges for this compound in in vitro assays?
A2: The effective concentration of this compound can vary depending on the cell line, the expression level of P-gp and BCRP, and the specific assay. However, most studies report effective concentrations in the sub-micromolar to low micromolar range. Concentrations as low as 0.1 µM have been shown to be sufficient to inhibit P-gp activity.[2] It is crucial to determine the optimal concentration for your specific experimental system.
Q3: Does this compound have intrinsic cytotoxic effects?
A3: Yes, at higher concentrations, this compound can exhibit cytotoxicity. For instance, in Caki-1 and ACHN cells, this compound at 2.5 µM significantly inhibited cell growth.[4] Therefore, it is essential to perform a dose-response experiment to determine the maximum non-toxic concentration in your cell line of interest before proceeding with combination studies.
Q4: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: A standard approach is to perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for the intended duration of your experiment (e.g., 48-72 hours). The highest concentration that does not significantly reduce cell viability (typically >90% viability) compared to the vehicle control is considered the optimal non-toxic concentration for subsequent experiments.
Troubleshooting Guide
Issue 1: this compound is not reversing drug resistance in my cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to effectively inhibit the P-gp/BCRP transporters in your specific cell line. Increase the concentration of this compound, ensuring it remains below the cytotoxic threshold. |
| Mechanism of Resistance is Not P-gp or BCRP Mediated | The drug resistance in your cell line may be due to other mechanisms, such as target mutations, altered drug metabolism, or other efflux pumps that are not inhibited by this compound. Verify the expression of P-gp and BCRP in your resistant cell line using techniques like Western blotting, qPCR, or immunofluorescence. |
| Incorrect Experimental Setup | Ensure proper experimental controls are in place, including a drug-sensitive parental cell line, the resistant cell line treated with the cytotoxic drug alone, and the resistant cell line treated with this compound alone. |
| Compound Instability | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: High background cytotoxicity is observed with this compound alone.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | The concentration of this compound is exceeding the cytotoxic threshold for your cell line. Perform a dose-response curve to determine the maximum non-toxic concentration as described in the FAQs. |
| Solvent (e.g., DMSO) Toxicity | The final concentration of the solvent used to dissolve this compound may be toxic to the cells. Ensure the final solvent concentration is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1% DMSO).[4] |
| Extended Incubation Time | Prolonged exposure to even non-toxic concentrations of this compound might eventually impact cell viability. Consider reducing the incubation time if experimentally feasible. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability in results. Ensure a consistent cell seeding density for all experiments. |
| Passage Number of Cell Lines | The expression of efflux pumps can change with increasing cell passage number. Use cells within a consistent and defined passage number range for all experiments. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound and the cytotoxic drug for each experiment from a validated stock solution to avoid variability from freeze-thaw cycles or degradation. |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for In Vitro Assays
| Cell Line Type | P-gp/BCRP Expression | Recommended Starting Concentration | Reference |
| Ovarian Cancer (A2780PR1, A2780PR2) | P-gp Overexpression | 0.1 µM - 1 µM | [2] |
| Renal Cancer (Caki-1, ACHN) | Not specified | 2.5 µM | [4] |
| Breast Cancer (MCF-7) | P-gp and BCRP Expression | 5 µM (for 24h incubation) | [5] |
| Renal Cancer (786-O) | P-gp and BCRP Expression | 0.001 µM - 1 µM (for 2h incubation) | [5] |
Note: These are starting recommendations. The optimal concentration should be empirically determined for each specific cell line and experimental condition.
Experimental Protocols
Protocol 1: Determination of Maximum Non-Toxic Concentration of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[4]
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture medium (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (e.g., 0.1% DMSO).[4]
-
Incubation: Remove the old medium from the cells and add the this compound-containing medium. Incubate for the desired experimental duration (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration of this compound that results in ≥90% cell viability is considered the maximum non-toxic concentration.
Protocol 2: Evaluation of this compound's Ability to Reverse Multidrug Resistance
-
Cell Seeding: Seed both the drug-sensitive parental cell line and the drug-resistant cell line in separate 96-well plates.
-
Treatment:
-
Group 1 (Cytotoxic Drug Alone): Treat cells with a serial dilution of the cytotoxic drug.
-
Group 2 (Combination Treatment): Treat cells with the same serial dilution of the cytotoxic drug in the presence of the pre-determined maximum non-toxic concentration of this compound.
-
Include controls for untreated cells and cells treated with this compound alone.
-
-
Incubation: Incubate the plates for 72 hours.[2]
-
Cell Viability Assay: Perform an MTT or similar cell viability assay as described in Protocol 1.
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) values for the cytotoxic drug alone and in combination with this compound for both cell lines.
-
The fold-reversal of resistance can be calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with this compound in the resistant cell line. A significant decrease in the IC50 value in the presence of this compound indicates successful reversal of resistance.[2]
-
Visualizations
Caption: Mechanism of this compound in overcoming multidrug resistance.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Elacridar in Preclinical and Clinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges associated with Elacridar clinical trials and preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (GF120918) is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters are responsible for the efflux of a wide range of xenobiotics, including many anticancer drugs, from cells. By inhibiting P-gp and BCRP, this compound can increase the intracellular concentration of co-administered substrate drugs, potentially overcoming multidrug resistance (MDR) in cancer cells and enhancing drug penetration across physiological barriers like the blood-brain barrier.[3][4]
Q2: What are the major challenges encountered in this compound clinical trials?
The primary challenges in the clinical development of this compound have been related to its physicochemical properties and the complexities of targeting P-gp and BCRP. These challenges include:
-
Poor aqueous solubility and low bioavailability: this compound is practically insoluble in water, which leads to poor and unpredictable absorption after oral administration.[5][6] This has made it difficult to achieve and maintain therapeutic plasma concentrations required for effective P-gp and BCRP inhibition.[7]
-
Formulation difficulties: Due to its poor solubility, developing a stable and effective oral formulation has been a significant hurdle. Early clinical trials used crystalline this compound hydrochloride tablets, which resulted in low and variable absorption.[5]
-
High inter-individual variability in pharmacokinetics: Clinical studies have shown significant variability in this compound plasma concentrations among patients, likely due to differences in dissolution and absorption.[8]
-
Potential for drug-drug interactions: By inhibiting P-gp and BCRP, this compound can significantly alter the pharmacokinetics of co-administered drugs that are substrates for these transporters, necessitating careful dose adjustments and monitoring.[4]
-
Modest clinical efficacy: While preclinical studies showed promise, early phase clinical trials demonstrated only a modest effect of this compound in augmenting the plasma levels of orally administered chemotherapies like paclitaxel and topotecan.[9]
Q3: How have the formulation challenges of this compound been addressed?
To overcome the poor solubility and bioavailability of this compound, advanced formulation strategies have been developed:
-
Amorphous Solid Dispersion (ASD): A novel tablet formulation using an amorphous solid dispersion of this compound hydrochloride with povidone K30 and sodium dodecyl sulfate has been developed.[5] This ASD formulation significantly improves the dissolution of this compound compared to its crystalline form.[5] A clinical study in healthy volunteers demonstrated that the ASD tablet was well-tolerated and resulted in more predictable pharmacokinetic exposure, with a 1000 mg dose achieving the target maximum plasma concentration (Cmax) of ≥ 200 ng/mL.[10]
-
Microemulsion Formulation: A microemulsion formulation of this compound using Cremophor EL, Carbitol, and Captex 355 has been developed for preclinical studies.[8][11] This formulation has been shown to improve the bioavailability of this compound in mice and effectively inhibit P-gp and BCRP both in vitro and in vivo.[8][11]
Q4: What are the key considerations for designing a clinical trial with this compound?
Given the challenges, careful consideration should be given to the following aspects when designing a clinical trial involving this compound:
-
Patient selection: Enroll patients with tumors known to overexpress P-gp and/or BCRP.
-
Formulation: Utilize an optimized formulation, such as the amorphous solid dispersion tablet, to ensure adequate and predictable absorption.[5][10]
-
Dosing regimen: The dose of this compound and the co-administered drug may need to be optimized to achieve the desired level of P-gp/BCRP inhibition without causing undue toxicity.
-
Pharmacokinetic monitoring: Intensive pharmacokinetic sampling is crucial to understand the exposure of both this compound and the co-administered drug and to assess the extent of the drug-drug interaction.
-
Pharmacodynamic markers: Incorporate pharmacodynamic assays to confirm P-gp and/or BCRP inhibition in vivo.
Troubleshooting Guides
In Vitro P-gp/BCRP Inhibition Assays
Issue: High variability or inconsistent results in P-gp/BCRP inhibition assays.
| Potential Cause | Troubleshooting Step |
| This compound precipitation | This compound has poor aqueous solubility. Ensure that the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically <0.5%) and consistent across all wells. Prepare fresh this compound stock solutions for each experiment. Visually inspect for any signs of precipitation in the wells.[12] |
| Cell line instability | P-gp or BCRP expression levels can drift with continuous passaging. Use cells within a defined passage number range. Regularly verify transporter expression levels by Western blot or qPCR. |
| Substrate concentration | If the concentration of the fluorescent substrate (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP) is too high, it may saturate the transporter, masking the inhibitory effect of this compound. Optimize the substrate concentration to be in the linear range of transport. |
| Incomplete inhibition | The concentration of this compound may be insufficient to fully inhibit P-gp or BCRP. Perform a dose-response curve to determine the optimal inhibitory concentration. Be aware that incomplete inhibition can be a source of variability in in vivo studies as well.[13] |
| Assay interference | The components of the assay medium or the test compound itself may interfere with the fluorescence of the substrate. Run appropriate controls, including cells without substrate and substrate without cells, to check for background fluorescence. |
Cytotoxicity Assays for MDR Reversal
Issue: Lack of significant sensitization to a cytotoxic drug in the presence of this compound in a multidrug-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Cell line does not primarily rely on P-gp/BCRP for resistance | Confirm that the multidrug-resistant cell line overexpresses P-gp and/or BCRP and that the cytotoxic drug used is a known substrate of these transporters.[14][15] Test this compound's ability to increase the intracellular accumulation of a fluorescent P-gp/BCRP substrate in the resistant cell line. |
| Suboptimal this compound concentration | The concentration of this compound may be too low to effectively inhibit P-gp/BCRP. Perform a dose-response experiment with varying concentrations of this compound to determine the optimal concentration for sensitization.[16] |
| Cytotoxicity of this compound | At high concentrations, this compound itself can exhibit some cytotoxicity.[17] Determine the IC50 of this compound alone in your cell line and use non-toxic concentrations in combination experiments. |
| Incubation time | The pre-incubation time with this compound before adding the cytotoxic drug, and the total incubation time, may need to be optimized. A typical pre-incubation time is 1-2 hours. |
| 3D cell culture model limitations | This compound's ability to overcome drug resistance may be limited in 3D spheroid models compared to 2D cultures, highlighting the complexity of tissue-specific resistance mechanisms.[14] |
In Vivo Bioavailability Studies
Issue: High variability in plasma concentrations of this compound or the co-administered drug.
| Potential Cause | Troubleshooting Step |
| Poor formulation and dissolution | The use of a simple suspension of this compound will likely lead to poor and variable absorption.[6][8] Utilize an optimized formulation such as a microemulsion for preclinical studies or an amorphous solid dispersion for clinical studies.[5][8][11] |
| Route of administration | The route of administration significantly impacts this compound's bioavailability. Oral administration of a suspension results in low bioavailability, while a microemulsion can improve it.[11][18] Intraperitoneal administration of a suspension has shown very low bioavailability.[18] |
| Food effect | The presence of food in the gastrointestinal tract can affect the dissolution and absorption of poorly soluble drugs. Standardize the fasting state of the animals or subjects before dosing. |
| Saturated efflux at the blood-brain barrier | The brain-to-plasma partition coefficient of this compound can increase with increasing plasma exposure, suggesting saturation of efflux transporters at the blood-brain barrier.[6] This can contribute to non-linear pharmacokinetics. |
| Incomplete inhibition of P-gp/BCRP | The dose of this compound may not be sufficient to fully inhibit P-gp and BCRP in all animals, leading to variability in the pharmacokinetics of the co-administered substrate drug. |
Quantitative Data
Table 1: In Vitro Inhibitory Potency of this compound
| Transporter | Assay System | Substrate | IC50 (µM) | Reference |
| P-gp | [3H]azidopine labeling | [3H]azidopine | 0.16 | [17] |
| P-gp | Caki-1 and ACHN cells | - | - | [17] |
| BCRP | MDCKII-BCRP cells | - | - | [11] |
Table 2: Clinical Pharmacokinetics of this compound Amorphous Solid Dispersion (ASD) Tablet in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) |
| 25 | - | - |
| 250 | - | - |
| 1000 | 326 ± 67 | 13.4 ± 8.6 · 10³ |
| Data from a study in 12 healthy volunteers. The target Cmax of ≥ 200 ng/mL was achieved at the 1000 mg dose.[10] |
Table 3: Preclinical Bioavailability of this compound Formulations in Mice
| Formulation | Dose (mg/kg) | Route | Absolute Bioavailability | Reference |
| Suspension | 100 | Oral | 22% | [8] |
| Suspension | 100 | Intraperitoneal | 1% | [8] |
| Microemulsion | 10 | Oral | 47% | [11] |
| Microemulsion | 10 | Intraperitoneal | 130% | [11] |
Experimental Protocols
Protocol 1: In Vitro P-gp Inhibition Assay using a Fluorescent Substrate (e.g., Rhodamine 123)
-
Cell Culture: Seed P-gp overexpressing cells (e.g., MDCKII-MDR1) and the corresponding wild-type parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Compounds: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations. The final DMSO concentration in the assay should be below 0.5%. Prepare a working solution of the P-gp substrate, Rhodamine 123, in a suitable buffer (e.g., HBSS).
-
Pre-incubation with Inhibitor: Wash the cells with warm HBSS. Add the this compound working solutions to the wells and pre-incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., verapamil).
-
Substrate Incubation: Add the Rhodamine 123 working solution to all wells and incubate for 60-90 minutes at 37°C.
-
Termination and Measurement: Aspirate the substrate solution and wash the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer. Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for Rhodamine 123.
-
Data Analysis: Calculate the intracellular accumulation of Rhodamine 123 as a percentage of the control (vehicle-treated cells). Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT) for MDR Reversal
-
Cell Seeding: Seed both the drug-sensitive parental cell line and the multidrug-resistant cell line in 96-well plates and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of the cytotoxic drug (e.g., paclitaxel, doxorubicin) and a fixed, non-toxic concentration of this compound.
-
Treatment: Treat the cells with the cytotoxic drug alone or in combination with this compound. Include controls for untreated cells and cells treated with this compound alone.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for the cytotoxic drug in the absence and presence of this compound. The fold-reversal factor can be calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of this compound.[15]
Visualizations
Caption: Logical relationships of challenges in this compound's clinical development.
Caption: Experimental workflow for an in vitro P-gp inhibition assay.
Caption: Key signaling pathways that regulate P-glycoprotein expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmaceutical development of an amorphous solid dispersion formulation of this compound hydrochloride for proof-of-concept clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain Distribution and Bioavailability of this compound after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of an amorphous solid dispersion tablet of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of this compound to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, this compound (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
Elacridar off-target effects in cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during in vitro experiments with Elacridar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell lines?
This compound is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2).[1][2] Its primary function is to block the efflux of a wide range of chemotherapeutic drugs from cancer cells that overexpress these transporters, thereby restoring their sensitivity to these agents.[1] this compound is also a substrate for both P-gp and BCRP.[3]
Q2: What are the known on-target effects of this compound in cell culture experiments?
The primary on-target effect of this compound is the reversal of multidrug resistance (MDR) in cancer cell lines. This is achieved by inhibiting the pump function of P-gp and BCRP, leading to increased intracellular accumulation and enhanced cytotoxicity of co-administered chemotherapeutic agents that are substrates for these transporters.[1][4]
Q3: Does this compound have any known off-target effects that could impact my experimental results?
While this compound is considered a relatively specific inhibitor of P-gp and BCRP, some off-target effects have been reported:
-
Interaction with Cytochrome P450 (CYP) Enzymes: this compound has been shown to have modest inhibitory effects on some CYP450 enzymes in vitro, with IC50 values typically in the micromolar range.[5][6] This could be a confounding factor in experiments involving compounds that are metabolized by these enzymes.
-
Induction of Apoptosis and Cell Cycle Arrest: In combination with other drugs like imatinib, this compound has been observed to promote apoptosis and G2/M cell cycle arrest in chronic myeloid leukemia cells.[7] It is important to determine if this is a direct effect of this compound or a consequence of increased intracellular concentrations of the co-administered drug.
Q4: At what concentrations is this compound typically effective in cell culture?
Effective concentrations of this compound can vary depending on the cell line and the level of P-gp/BCRP expression. However, concentrations in the range of 0.1 µM to 1 µM have been shown to be sufficient to inhibit P-gp activity in various cancer cell line models.[1]
Q5: Is this compound cytotoxic on its own?
This compound generally exhibits low intrinsic cytotoxicity at concentrations effective for inhibiting P-gp and BCRP. However, at higher concentrations (e.g., 2.5 µM or more), it can inhibit cell growth in some cell lines.[8] It is always recommended to perform a dose-response curve for this compound alone in your specific cell line to determine its cytotoxic profile.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reversal of drug resistance observed with this compound co-treatment. | 1. The resistance mechanism in your cell line is not mediated by P-gp or BCRP. 2. The chemotherapeutic agent is not a substrate for P-gp or BCRP. 3. The concentration of this compound is too low. 4. This compound has degraded. | 1. Confirm the expression and activity of P-gp and BCRP in your cell line using qPCR, Western blot, and a functional assay like the Calcein-AM assay. 2. Verify from literature that your drug of interest is a known substrate for P-gp or BCRP. 3. Perform a dose-response experiment with varying concentrations of this compound (e.g., 0.1 µM to 5 µM). 4. Use freshly prepared this compound solutions for your experiments. |
| Unexpected cytotoxicity observed with this compound alone. | 1. The concentration of this compound is too high for your specific cell line. 2. The cell line is particularly sensitive to off-target effects of this compound. | 1. Perform a dose-response experiment to determine the IC50 of this compound in your cell line and use a non-toxic concentration for your reversal of resistance studies. 2. Investigate potential off-target effects, such as interactions with CYP450 enzymes, if your experimental system is sensitive to their inhibition. |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in multi-well plates. 3. Issues with the cell viability assay (e.g., MTT assay). | 1. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for accuracy. 2. Mix the plate gently by tapping after adding drugs and this compound. 3. Refer to the detailed MTT assay protocol below and ensure complete solubilization of formazan crystals. |
| This compound appears to increase the expression of ABCG2. | In some cell lines, a compensatory increase in the expression of one transporter has been observed when another is inhibited. | Monitor the expression levels of both ABCB1 and ABCG2 via qPCR or Western blot during your experiments to identify any potential compensatory upregulation. |
Quantitative Data Summary
The following tables summarize the on-target efficacy of this compound in reversing drug resistance in various cancer cell lines.
Table 1: Effect of this compound on Paclitaxel (PAC) IC50 in A2780 Ovarian Cancer Cell Lines
| Cell Line | This compound (µM) | PAC IC50 (ng/mL) | Fold Change in Sensitivity |
| A2780PR1 | 0 | 755 | - |
| 0.1 | 4.66 | 162 | |
| 1 | 4.04 | 187 | |
| A2780PR2 | 0 | 1970 | - |
| 0.1 | 4.96 | 397 | |
| 1 | 4.07 | 483 |
Data extracted from a study on PAC-resistant ovarian cancer cell lines.[1]
Table 2: Effect of this compound on Doxorubicin (DOX) IC50 in A2780 Ovarian Cancer Cell Lines
| Cell Line | This compound (µM) | DOX IC50 (ng/mL) | Fold Change in Sensitivity |
| A2780PR1 | 0 | 2033 | - |
| 0.1 | 44.4 | 46 | |
| 1 | 50.0 | 41 | |
| A2780PR2 | 0 | 6292 | - |
| 0.1 | 67.8 | 92.8 | |
| 1 | 62.1 | 101 |
Data extracted from a study on PAC-resistant ovarian cancer cell lines.[1]
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the chemotherapeutic agent, with or without this compound, and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Calcein-AM Efflux Assay for P-gp/BCRP Activity
This assay measures the functional activity of P-gp and BCRP.
-
Cell Preparation: Harvest cells and resuspend them in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the cells with this compound or a vehicle control for 30 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25 µM and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Analyze the intracellular fluorescence using a flow cytometer or a fluorescence microscope. Increased fluorescence in the presence of this compound indicates inhibition of efflux.
Western Blot for ABCB1 and ABCG2
This protocol is for detecting the protein expression levels of P-gp and BCRP.
-
Protein Extraction: Lyse cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1 (e.g., clone C219) and ABCG2 (e.g., clone BXP-21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative PCR (qPCR) for ABCB1 Gene Expression
This protocol quantifies the mRNA expression level of the ABCB1 gene.
-
RNA Extraction: Isolate total RNA from cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical relationship of this compound's effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of this compound, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain Distribution and Bioavailability of this compound after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome p450 inhibitory properties of common efflux transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
Elacridar Technical Support Center: Animal Model Toxicity and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the toxicity profile of elacridar in animal models, troubleshooting guidance for common experimental issues, and detailed methodologies for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the acute toxicity of this compound in common animal models?
A: Publicly available definitive acute toxicity studies, such as LD50 determination, for this compound are limited. However, a study in mice indicated no significant toxicity or overt adverse effects following a single oral dose of 100 mg/kg[1]. Another study in rats reported no tolerability issues with intravenous infusions up to 8.9 mg/hr/kg[2]. Safety Data Sheets (SDS) for this compound also suggest a low acute toxicity profile, with no primary irritant effects on the skin or eyes and no known sensitizing effects.
Q2: Are there any known organ-specific toxicities associated with this compound?
A: Based on the available literature, there are no specific organ toxicities consistently reported for this compound when administered alone in animal models. Preclinical studies in mice, rats, dogs, and monkeys have primarily focused on its efficacy as a P-gp and BCRP inhibitor and have generally reported a lack of significant adverse effects at the doses tested[3].
Q3: What are the recommended dose ranges for this compound in mice and rats for efficacy studies without inducing toxicity?
A: The appropriate dose of this compound depends on the route of administration and the experimental endpoint. For inhibiting P-gp-mediated efflux at the blood-brain barrier in rodents, an intravenous dose of 5 mg/kg has been effectively used[4]. Oral doses of 100 mg/kg have been administered to mice to increase the brain penetration of other drugs, with no significant associated toxicity reported[1]. For constant infusion in rats, doses up to 8.9 mg/hr/kg have been used without tolerability issues[2].
Q4: Has this compound been evaluated for reproductive or developmental toxicity?
A: There is no publicly available information from dedicated developmental and reproductive toxicology (DART) studies for this compound in animal models.
Q5: What is the genotoxic and carcinogenic potential of this compound?
A: Safety Data Sheets for this compound indicate that it is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA). However, comprehensive genotoxicity (e.g., Ames test) and carcinogenicity bioassay data in animal models are not publicly available.
Troubleshooting Experimental Issues
Q1: I am observing unexpected adverse effects in my animals after this compound administration. What could be the cause?
A:
-
Formulation Issues: this compound has low aqueous solubility. Improper formulation can lead to precipitation and potential local or systemic toxicity. Ensure your formulation is appropriate for the route of administration and remains stable. Microemulsion formulations have been developed to improve solubility and bioavailability[5].
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have its own toxicity. Always run a vehicle-only control group to assess the effects of the formulation components.
-
Drug-Drug Interaction: this compound is a potent inhibitor of P-gp and BCRP, which can significantly increase the systemic and tissue exposure of co-administered drugs that are substrates of these transporters. The observed toxicity may be due to the increased concentration of the other drug, not this compound itself. Review the substrate characteristics of your co-administered compound.
-
Dose and Route of Administration: The dose may be too high for the specific animal strain or health status. Consider performing a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model. The route of administration can also influence toxicity.
Q2: My in vivo experiment to show increased brain penetration of a compound with this compound is not working. What are some potential reasons?
A:
-
Timing of Administration: The peak concentration of this compound should coincide with the administration of the substrate drug. For example, when administered orally, this compound's plasma concentration peaks around 3-4 hours later[6]. For intravenous administration, a pre-treatment time of 30 minutes has been shown to be effective[4].
-
Compound is not a P-gp/BCRP Substrate: Verify that your compound of interest is indeed a substrate for P-gp and/or BCRP. If it is not, this compound will not affect its transport across the blood-brain barrier.
-
Insufficient this compound Dose: The dose of this compound may not be sufficient to fully inhibit P-gp and BCRP at the blood-brain barrier.
-
Alternative Efflux Transporters: Your compound may be a substrate for other efflux transporters at the blood-brain barrier that are not inhibited by this compound.
Quantitative Toxicity Data
Due to the limited publicly available data from dedicated toxicology studies, a comprehensive summary of quantitative toxicity data is not possible. The following table summarizes doses used in various studies where a lack of overt toxicity was noted.
| Animal Model | Route of Administration | Dose | Observation | Reference |
| Mouse | Oral | 100 mg/kg (single dose) | No significant toxicity or overt adverse effects. | [1] |
| Rat | Intravenous Infusion | up to 8.9 mg/hr/kg | No tolerability issues. | [2] |
| Mouse, Rat, Dog, Monkey | Not specified | Not specified | Preclinical studies showed good absorption and no effect on P450 enzymes. | [3] |
Experimental Protocols
General In Vivo Administration Protocol (Rodent Model)
This protocol provides a general framework. Specific details such as vehicle, dose, and timing should be optimized for your particular experiment.
-
Animal Model: Select the appropriate species and strain (e.g., FVB wild-type mice, Sprague-Dawley rats).
-
Housing and Acclimatization: House animals in standard conditions with ad libitum access to food and water. Allow for an acclimatization period of at least one week before the experiment.
-
This compound Formulation:
-
Suspension for Oral/Intraperitoneal Administration: A stable suspension can be prepared using 0.5% hydroxypropylmethylcellulose and 1% Tween 80 in a suitable buffer (e.g., PBS) to a concentration of 10 mg/mL[7].
-
Solution for Intravenous Administration: A solution can be prepared by dissolving this compound in a vehicle containing dimethyl sulfoxide, propylene glycol, and saline (e.g., 2:2:1 v/v/v) to a concentration of 1.25 mg/mL[7].
-
Microemulsion: For improved bioavailability, a microemulsion using Cremophor EL, Carbitol, and Captex 355 (6:3:1 ratio) can be developed[5].
-
-
Administration:
-
Oral (p.o.): Administer the this compound suspension via oral gavage.
-
Intraperitoneal (i.p.): Inject the this compound suspension into the peritoneal cavity.
-
Intravenous (i.v.): Administer the this compound solution via the tail vein (mice) or another suitable vein.
-
-
Co-administration of Substrate Drug: Administer the substrate drug at a time point designed to coincide with the peak inhibitory effect of this compound.
-
Sample Collection: Collect blood and/or tissues at predetermined time points post-administration.
-
Toxicity Assessment:
-
Clinical Observations: Monitor animals for any signs of toxicity, such as changes in behavior, appearance, or activity levels.
-
Body Weight: Record body weights before and at intervals after administration.
-
Gross Necropsy: At the end of the study, perform a gross examination of organs and tissues.
-
Histopathology (if required): Collect tissues for histopathological analysis.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of P-gp and BCRP
This compound functions as a dual inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). These are ATP-binding cassette (ABC) transporters that act as efflux pumps, actively transporting a wide range of substrates out of cells. At the blood-brain barrier, P-gp and BCRP are highly expressed and play a crucial role in limiting the entry of many drugs into the central nervous system. By inhibiting these transporters, this compound increases the intracellular and brain concentration of their substrates.
Caption: Mechanism of this compound at the blood-brain barrier.
General Experimental Workflow for In Vivo Toxicity Assessment
The following diagram illustrates a general workflow for assessing the toxicity of this compound in an animal model.
Caption: General workflow for in vivo toxicity studies.
References
- 1. Brain Distribution and Bioavailability of this compound after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral this compound Coadministration Enhances Its Brain Accumulation and Oral Exposure [mdpi.com]
- 7. criver.com [criver.com]
Technical Support Center: Elacridar Nanoparticle Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacridar nanoparticle delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nanoparticle delivery systems?
This compound (also known as GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2] These proteins are ATP-dependent efflux pumps that are often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell.[3][4][5][6] By incorporating this compound into nanoparticle formulations alongside anticancer drugs, the goal is to inhibit these pumps, thereby increasing the intracellular concentration and efficacy of the co-administered therapeutic agent.[7][8][9]
Q2: What are the main challenges in formulating this compound?
The primary challenge with this compound is its poor aqueous solubility and high lipophilicity.[10] This leads to low bioavailability after oral and intraperitoneal administration, making it difficult to achieve effective concentrations at the target site.[10][11] Formulating this compound into nanoparticle systems or microemulsions can help overcome these solubility and bioavailability issues.[10]
Q3: What types of nanoparticles can be used to deliver this compound?
Several types of nanoparticles have been successfully used to formulate this compound, often in combination with a chemotherapeutic agent. These include:
-
Polymeric Nanoparticles: PLGA/MSN hybrid nanoparticles have been used to co-load this compound and doxorubicin.[7][8]
-
Lipid-Based Nanocarriers: Nanoemulsions have been developed to co-encapsulate this compound and paclitaxel.[12]
-
Inorganic Nanoparticles: Gold nanoparticles have been utilized as a core for micelles loaded with this compound and doxorubicin.[13]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation, characterization, and in vitro testing of this compound nanoparticle delivery systems.
Section 1: Formulation & Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading Efficiency of this compound | 1. Poor solubility of this compound in the chosen solvent system. 2. Suboptimal drug-to-polymer/lipid ratio. 3. Premature precipitation of the drug during nanoparticle formation. | 1. Experiment with different organic solvents or solvent mixtures to improve this compound solubility. 2. Systematically vary the initial feeding ratio of this compound to the carrier material to find the optimal loading concentration.[14] 3. Adjust the rate of addition of the organic phase to the aqueous phase during nanoprecipitation or emulsion formation to control the precipitation kinetics. |
| Inconsistent Particle Size or High Polydispersity Index (PDI) | 1. Inefficient mixing or homogenization during synthesis. 2. Inappropriate concentration of polymer/lipid or surfactant. 3. Issues with solvent evaporation rate. | 1. Ensure consistent and adequate stirring/sonication speed and duration. 2. Optimize the concentration of all formulation components, particularly surfactants which play a key role in controlling particle size and stability. 3. Control the temperature and pressure during solvent evaporation to ensure a uniform and reproducible process. |
| Nanoparticle Aggregation and Instability | 1. Insufficient surface charge (low absolute Zeta Potential). 2. Inadequate concentration of stabilizing agent (e.g., surfactant, PEG). 3. Improper storage conditions (e.g., temperature, pH). | 1. If the zeta potential is close to zero, consider modifying the nanoparticle surface with charged molecules or using a different stabilizer to increase electrostatic repulsion. 2. Increase the concentration of the stabilizing agent in the formulation. 3. Store nanoparticle suspensions at recommended temperatures (e.g., 4°C) and in appropriate buffers to maintain stability. Perform stability studies over time. |
Section 2: Characterization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in Quantifying this compound Encapsulation | 1. Interference from other formulation components during spectrophotometric analysis. 2. Incomplete separation of free this compound from the nanoparticles. | 1. Use a more specific analytical method like High-Performance Liquid Chromatography (HPLC) for accurate quantification.[11] 2. Employ robust separation techniques such as ultracentrifugation or dialysis with an appropriate molecular weight cutoff to effectively separate the nanoparticles from the supernatant containing unencapsulated drug.[15] |
| "Burst Release" of this compound in Drug Release Studies | 1. A significant portion of the drug is adsorbed to the nanoparticle surface rather than encapsulated within the core. 2. High porosity or rapid degradation of the nanoparticle matrix. | 1. Optimize the washing steps after nanoparticle synthesis to remove surface-adsorbed drug. 2. Consider using a different polymer or cross-linking agent to create a denser matrix that can better control the initial release.[16] |
| Unexpected FTIR or NMR Spectra | 1. Incomplete removal of solvents or reactants. 2. Degradation of the drug or carrier material during synthesis. 3. Interaction between the drug and the carrier. | 1. Ensure thorough drying of the nanoparticle product (e.g., via lyophilization) to remove residual solvents. 2. Analyze the stability of individual components under the synthesis conditions. 3. While often expected, significant peak shifts can indicate specific chemical interactions (e.g., bond formation) which should be investigated.[13] |
Section 3: In Vitro Cell-Based Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No significant reversal of chemoresistance observed in MDR cancer cells. | 1. Insufficient concentration of this compound released from the nanoparticles within the assay timeframe. 2. The cancer cell line may have resistance mechanisms other than P-gp/BCRP overexpression. 3. Degradation of this compound in the cell culture medium. | 1. Characterize the release kinetics of your nanoparticles to ensure a sufficient amount of this compound is available to the cells. You may need to pre-incubate cells with the nanoparticles for a longer period. 2. Confirm the overexpression of P-gp/BCRP in your resistant cell line (e.g., via Western blot). Test the nanoparticles on a cell line known to be sensitive to P-gp inhibition.[17] 3. Assess the stability of this compound in your specific cell culture conditions. |
| High toxicity observed with blank (drug-free) nanoparticles. | 1. Cytotoxicity of the carrier material itself. 2. Residual organic solvents or toxic reagents from the synthesis process. | 1. Select biocompatible and biodegradable materials for nanoparticle formulation.[13] Perform a dose-response experiment with blank nanoparticles to determine their intrinsic toxicity. 2. Ensure rigorous purification of the nanoparticles to remove any toxic residuals. |
| Low or inconsistent cellular uptake of nanoparticles. | 1. Nanoparticle properties (size, surface charge) are not optimal for cellular internalization. 2. Aggregation of nanoparticles in the cell culture medium. | 1. Nanoparticles with a size range of 50-200 nm and a slightly negative or positive surface charge are often suitable for cellular uptake. You may need to re-optimize your formulation. 2. Check the stability of your nanoparticles in the cell culture medium. The high salt and protein content can sometimes induce aggregation. PEGylation can help improve stability in biological media. |
Data Presentation: Nanoparticle Characteristics
The following table summarizes the physicochemical properties of different this compound-loaded nanoparticle systems reported in the literature.
| Nanoparticle System | Drug(s) Co-loaded | Average Size (nm) | Zeta Potential (mV) | Reference |
| Nano-gold Micelles (FP-ssD@A-E) | Doxorubicin | ~251.6 | -12.6 | [13] |
| Nanoemulsion (NE) | Paclitaxel | ~45.2 | -4.2 | [12] |
| PLGA/MSN Hybrid Nanoparticles | Doxorubicin | ~84.25 | -21.2 | [8] |
| Microemulsion | This compound only | ~16.8 | Not Reported | [10] |
Experimental Protocols
Protocol 1: General Synthesis of this compound-Loaded Polymeric Nanoparticles via Emulsion Solvent Evaporation
-
Organic Phase Preparation: Dissolve the chosen polymer (e.g., PLGA) and this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizing agent (e.g., polyvinyl alcohol (PVA), poloxamer).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The duration and power of homogenization are critical parameters for controlling particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Wash the nanoparticles multiple times by centrifugation and resuspension in deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension, often with a cryoprotectant, to obtain a stable powder for long-term storage.
Protocol 2: In Vitro Drug Release Study using Dialysis Method
-
Preparation: Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Dialysis: Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cutoff (MWCO) that allows free drug to diffuse out but retains the nanoparticles.
-
Incubation: Place the sealed dialysis bag into a larger volume of release medium, maintained at 37°C with constant, gentle stirring.
-
Sampling: At predetermined time points, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the cumulative percentage of drug released over time.
Protocol 3: P-gp Inhibition Assay using Calcein-AM
-
Cell Seeding: Seed multidrug-resistant (MDR) cells (overexpressing P-gp) and their sensitive parental counterparts in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound-loaded nanoparticles, blank nanoparticles, and free this compound (as a positive control) for a specified period (e.g., 2-4 hours).
-
Calcein-AM Loading: Add Calcein-AM, a non-fluorescent P-gp substrate, to all wells. Inside the cell, esterases cleave Calcein-AM into the fluorescent Calcein.
-
Incubation: Incubate for a short period (e.g., 30-60 minutes) at 37°C.
-
Measurement: In P-gp overexpressing cells, Calcein-AM is rapidly pumped out, resulting in low fluorescence. If this compound inhibits P-gp, Calcein will be retained, and fluorescence will increase. Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.[17]
-
Analysis: Compare the fluorescence intensity in treated cells to untreated controls. A significant increase in fluorescence in MDR cells treated with this compound nanoparticles indicates successful P-gp inhibition.
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An all-in-one nanoparticle for overcoming drug resistance: doxorubicin and this compound co-loaded folate receptor targeted PLGA/MSN hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 10. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain Distribution and Bioavailability of this compound after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence That P-glycoprotein Inhibitor (this compound)-Loaded Nanocarriers Improve Epidermal Targeting of an Anticancer Drug via Absorptive Cutaneous Transporters Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nano‐gold micelles loaded Dox and this compound for reversing drug resistance of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Elacridar Microemulsion Formulation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing Elacridar microemulsion formulations. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful formulation development.
Frequently Asked Questions (FAQs)
1. What is this compound and why is a microemulsion formulation necessary?
This compound is a potent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are efflux pumps that contribute to multidrug resistance in cancer and limit the penetration of drugs into the brain.[1][2][3][4] However, this compound itself has poor water solubility, leading to low and unpredictable oral bioavailability.[1] A microemulsion formulation can enhance the solubility and absorption of this compound, thereby improving its effectiveness as a P-gp and BCRP inhibitor.[5][6]
2. What are the key components of an this compound microemulsion?
A microemulsion typically consists of an oil phase, a surfactant, a co-surfactant, and an aqueous phase.[7][8] For this compound, a known successful formulation utilizes Captex 355 as the oil, Cremophor EL as the surfactant, and Carbitol as the co-surfactant.[1][5]
3. How is an this compound microemulsion prepared?
The spontaneous emulsification or phase titration method is commonly used.[8][9] This involves dissolving this compound in the oil phase, then adding the surfactant and co-surfactant. The aqueous phase is then added dropwise with gentle stirring until a clear and transparent microemulsion forms.[10]
4. What are the critical characterization parameters for an this compound microemulsion?
Key parameters to evaluate include:
-
Droplet Size and Polydispersity Index (PDI): To ensure a nano-sized and uniform formulation.
-
Zeta Potential: To assess the surface charge and predict stability.
-
Drug Content and Loading Efficiency: To quantify the amount of this compound successfully incorporated.
-
Thermodynamic Stability: To ensure the formulation is stable under various stress conditions.[4][11]
5. What is a pseudo-ternary phase diagram and why is it important?
A pseudo-ternary phase diagram is a triangular diagram that maps the different phases (e.g., microemulsion, gel, coarse emulsion) formed by varying the ratios of the oil, surfactant/co-surfactant mixture (Smix), and aqueous phase at a constant temperature.[1][7] It is essential for identifying the concentration ranges of these components that will result in a stable microemulsion.[2][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Drug Precipitation Upon Formulation or Dilution | - Poor solubility of this compound in the selected oil phase.- Insufficient amount of surfactant/co-surfactant.- The formulation is outside the stable microemulsion region on the phase diagram. | - Screen for an oil phase with higher solubilizing capacity for this compound.- Increase the concentration of the surfactant/co-surfactant mixture (Smix).- Adjust the ratios of oil, Smix, and water to be within the identified microemulsion region of the pseudo-ternary phase diagram. |
| Phase Separation or Turbidity | - The component ratios are not optimal for microemulsion formation.- The formulation is thermodynamically unstable.- Temperature fluctuations affecting solubility and interfacial tension.[13] | - Re-evaluate the pseudo-ternary phase diagram to find a more stable microemulsion region.[1][7]- Adjust the surfactant-to-co-surfactant (Smix) ratio to achieve a more stable interfacial film.- Conduct stability studies at different temperatures to identify the stable temperature range for the formulation. |
| Inconsistent Droplet Size | - High polydispersity index (PDI) indicating a wide range of droplet sizes.- Inefficient mixing during preparation.- Ostwald ripening, where larger droplets grow at the expense of smaller ones. | - Optimize the Smix ratio and concentration to achieve a lower PDI.- Ensure consistent and gentle mixing during the addition of the aqueous phase.- Evaluate the thermodynamic stability of the formulation to prevent changes in droplet size over time. |
| Microemulsion Instability During Storage | - Chemical degradation of components.- Coalescence of droplets.- Temperature-induced phase separation. | - Incorporate antioxidants if oxidative degradation is a concern.- Ensure the zeta potential is sufficiently high (typically > ±20 mV) for electrostatic stabilization.- Store the formulation at its optimal temperature, as determined by stability studies. Perform freeze-thaw cycle tests.[13] |
Experimental Protocols
Construction of Pseudo-Ternary Phase Diagram
Objective: To identify the microemulsion region for different ratios of oil, surfactant/co-surfactant (Smix), and water.
Methodology:
-
Prepare different ratios of the surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 3:1, and 1:2.
-
For each Smix ratio, prepare various mixtures of the oil phase and the Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Titrate each oil and Smix mixture with the aqueous phase (e.g., distilled water or a buffer) dropwise with gentle magnetic stirring.
-
After each addition of the aqueous phase, visually inspect the mixture for clarity and transparency. The point at which the mixture becomes turbid or phase separates is the endpoint of the titration.
-
Record the percentages of oil, Smix, and water for each clear and transparent formulation.
-
Plot the data on a triangular coordinate system to construct the pseudo-ternary phase diagram and delineate the microemulsion region.[1][7]
Preparation of this compound Microemulsion
Objective: To prepare a stable this compound-loaded microemulsion.
Methodology:
-
Based on the pseudo-ternary phase diagram, select a composition from the center of the stable microemulsion region. For example, a formulation with a Surfactant:Co-surfactant:Oil ratio of 6:3:1 has been shown to be effective for this compound.[1][5]
-
Dissolve the required amount of this compound in the oil phase (Captex 355) with the aid of gentle heating or vortexing.
-
Add the surfactant (Cremophor EL) and co-surfactant (Carbitol) to the oil-drug mixture and mix thoroughly.
-
Slowly add the aqueous phase (e.g., saline or purified water) to the organic phase while stirring gently until a transparent and homogenous microemulsion is formed.[5]
-
For in vitro and in vivo studies, the initial drug-loaded microemulsion can be diluted with the appropriate aqueous medium.[5]
Characterization of the this compound Microemulsion
a) Droplet Size and Zeta Potential Analysis:
-
Dilute the microemulsion formulation with the aqueous phase to an appropriate concentration.
-
Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using the same instrument to assess the surface charge of the droplets.
b) Drug Content Determination:
-
Disrupt a known amount of the microemulsion using a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample to remove any precipitated excipients.
-
Quantify the amount of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
c) Thermodynamic Stability Studies:
-
Centrifugation: Centrifuge the microemulsion at a high speed (e.g., 5000 rpm) for 30 minutes and observe for any signs of phase separation.
-
Heating-Cooling Cycles: Subject the microemulsion to multiple cycles of heating (e.g., 45°C) and cooling (e.g., 4°C) for 48 hours at each temperature and check for any physical instability.
-
Freeze-Thaw Cycles: Expose the formulation to repeated freezing (e.g., -20°C) and thawing cycles and observe for any signs of instability.[13]
Quantitative Data
Table 1: Example of a Published this compound Microemulsion Formulation [1][5]
| Component | Function | Ratio (w/w) |
| Captex 355 | Oil Phase | 1 |
| Cremophor EL | Surfactant | 6 |
| Carbitol | Co-surfactant | 3 |
| This compound | Active Pharmaceutical Ingredient | 3 mg/mL of the oil/surfactant/co-surfactant mixture |
| Purified Water/Saline | Aqueous Phase | Added for dilution |
Table 2: Hypothetical Formulation Ratios for Screening
| Formulation ID | Oil Phase (%) | Smix (Surfactant:Co-surfactant) Ratio | Smix (%) | Aqueous Phase (%) |
| F1 | 10 | 1:1 | 40 | 50 |
| F2 | 10 | 2:1 | 50 | 40 |
| F3 | 15 | 1:1 | 55 | 30 |
| F4 | 15 | 2:1 | 60 | 25 |
| F5 | 20 | 1:2 | 65 | 15 |
| F6 | 20 | 3:1 | 70 | 10 |
Visualizations
Caption: this compound inhibits P-gp and BCRP efflux pumps.
Caption: Workflow for this compound microemulsion development.
Caption: Troubleshooting logic for microemulsion formulation.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microemulsion Microstructure(s): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsirjournal.com [jsirjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Troubleshooting Inconsistent Results with Elacridar: A Technical Support Guide
Welcome to the technical support center for Elacridar. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments involving this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to variable and inconsistent results in experiments with this compound.
Q1: Why am I seeing inconsistent inhibition of drug efflux in my in vitro experiments?
A1: Inconsistent results in vitro can stem from several factors related to this compound's formulation, the experimental setup, and the biological system being used.
-
This compound Solubility: this compound has poor aqueous solubility, which can lead to precipitation and inaccurate concentrations in your cell culture media.[1][2]
-
Troubleshooting:
-
Prepare stock solutions in an appropriate organic solvent like DMSO.[3]
-
When diluting into aqueous media, ensure thorough mixing and avoid concentrations that exceed its solubility limit.
-
Consider using a formulation with solubilizing agents like Cremophor EL, though be mindful of potential off-target effects of the vehicle itself.[4] A microemulsion formulation has been shown to improve bioavailability in vivo and may offer more consistent results in vitro.[4]
-
-
-
P-gp and BCRP Expression Levels: The efficacy of this compound is directly dependent on the expression levels of its targets, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), in your chosen cell line.[5][6] These levels can vary with cell passage number and culture conditions.
-
Troubleshooting:
-
Regularly verify the expression of P-gp and BCRP in your cell lines using methods like qPCR or Western blotting.
-
Use a consistent cell passage number for your experiments to minimize variability.
-
Consider using cell lines with confirmed high expression of P-gp and/or BCRP for initial optimization experiments.
-
-
-
Incubation Time and Concentration: Suboptimal incubation times or this compound concentrations can lead to incomplete inhibition of efflux pumps.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and co-administered drug. Concentrations typically range from 0.1 µM to 5 µM in vitro.[5][7]
-
Optimize the pre-incubation time with this compound before adding the substrate drug. A pre-incubation of 30 minutes to 2 hours is often sufficient.[8]
-
-
Q2: My in vivo results with this compound are highly variable between animals. What could be the cause?
A2: In vivo studies introduce additional layers of complexity that can contribute to inconsistent outcomes.
-
Route of Administration and Bioavailability: this compound's bioavailability is highly dependent on the route of administration. Oral administration can lead to variable absorption due to its poor solubility and dissolution-rate-limited absorption.[1][9][10] Intraperitoneal injection may also result in poor absorption and significant inter-animal variability.[1]
-
Troubleshooting:
-
For consistent results, intravenous (IV) administration is often preferred as it bypasses absorption variability.[1][11]
-
If oral administration is necessary, consider using a formulation designed to enhance solubility and absorption, such as an amorphous solid dispersion or a microemulsion.[4][9][10]
-
Optimize the dosing and pre-treatment time. For example, in mice, an IV dose of 5 mg/kg administered 30 minutes prior to the substrate drug has been shown to be effective.[11]
-
-
-
Animal Strain and Metabolism: Different animal strains can exhibit variations in drug metabolism and transporter expression, affecting this compound's pharmacokinetics and efficacy.
-
Troubleshooting:
-
Use a consistent and well-characterized animal strain for your studies.
-
Be aware that this compound itself is a substrate for P-gp and BCRP, and its distribution to tissues like the brain can be influenced by the expression of these transporters in the animal model.[2]
-
-
-
Drug-Drug Interactions: this compound can alter the pharmacokinetics of co-administered drugs by inhibiting their efflux, which can lead to increased plasma and tissue concentrations of the substrate drug.[12] This interaction can be complex and dose-dependent.
-
Troubleshooting:
-
Carefully design pharmacokinetic studies to characterize the interaction between this compound and your drug of interest.
-
Measure plasma and tissue concentrations of both this compound and the co-administered drug to understand the exposure-response relationship.
-
-
Q3: I am not observing the expected level of sensitization to chemotherapy in my resistant cell line.
A3: A lack of sensitization could be due to several factors beyond simple P-gp or BCRP-mediated efflux.
-
Multiple Resistance Mechanisms: Cancer cells can develop resistance through various mechanisms simultaneously, such as alterations in drug targets, enhanced DNA repair, or evasion of apoptosis.[5] this compound will only address resistance mediated by P-gp and BCRP.
-
Troubleshooting:
-
Characterize the resistance mechanisms in your cell line to confirm that P-gp and/or BCRP are the primary drivers.
-
Consider combination therapies that target different resistance pathways.
-
-
-
Substrate Specificity: Ensure that the chemotherapeutic agent you are using is a known substrate for P-gp or BCRP. This compound will not sensitize cells to drugs that are not effluxed by these transporters.
-
Troubleshooting:
-
Consult literature to confirm the transporter specificity of your chemotherapeutic agent.
-
-
Data Presentation
Table 1: Effect of this compound on IC50 Values of Paclitaxel (PAC) and Doxorubicin (DOX) in Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (ng/mL) without this compound | IC50 (ng/mL) with 0.1 µM this compound | IC50 (ng/mL) with 1 µM this compound | Fold Sensitization (at 1 µM this compound) |
| A2780 (sensitive) | PAC | 2.52 | 2.18 | 2.50 | ~1 |
| A2780PR1 (resistant) | PAC | 755 | 4.66 | 4.04 | 187 |
| A2780PR2 (resistant) | PAC | 1970 | 4.96 | 4.07 | 483 |
| A2780 (sensitive) | DOX | 22.7 | - | - | - |
| A2780PR1 (resistant) | DOX | 2033 | 44.4 | 50.0 | 41 |
| A2780PR2 (resistant) | DOX | 6292 | 67.8 | 62.1 | 101 |
Data summarized from a study on paclitaxel-resistant ovarian cancer cell lines.[5]
Table 2: Effect of this compound on IC50 Values of Docetaxel and Gefitinib in Non-Small Cell Lung Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) without this compound | IC50 (nM) with 0.25 µg/ml this compound |
| H1299-DR | Docetaxel | >100 | 9.4 |
| H1299-DR | Gefitinib | 15.6 | 13.5 |
| HCC827-DR | Docetaxel | >100 | 12.6 |
| HCC827-DR | Gefitinib | >20 | >20 |
| HCC4006-DR | Docetaxel | >100 | 11.2 |
| HCC4006-DR | Gefitinib | >20 | >20 |
Data from a study on docetaxel-resistant non-small cell lung cancer cell lines.[13]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 3 x 10³ cells per well and incubate for 24-48 hours to allow for attachment.[3][13]
-
Drug Treatment:
-
Prepare a concentration gradient of your chemotherapeutic agent.
-
For combination treatment, pre-incubate the cells with the desired concentration of this compound (e.g., 0.1 µM or 1 µM) for a specified time (e.g., 2 hours) before adding the chemotherapeutic agent.[5][8]
-
Include control wells with vehicle (e.g., 0.1% DMSO) only.[3]
-
-
Incubation: Incubate the cells with the drugs for 72 hours.[5][13]
-
MTT Addition: Add MTT reagent to each well and incubate for an appropriate time to allow for formazan crystal formation.
-
Solubilization: Aspirate the medium and dissolve the formazan crystals in DMSO.[3]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm with a reference wavelength of 650 nm).[3]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.
In Vivo Rodent Study to Assess P-gp Mediated Efflux at the Blood-Brain Barrier
-
Animal Model: Use male CD-1 mice or Sprague-Dawley rats.[11]
-
Grouping: Divide animals into at least two groups: one receiving the probe substrate alone and the other receiving this compound followed by the probe substrate.
-
Dosing:
-
Sample Collection: Collect blood and brain samples at various time points (e.g., 1, 3, 5, and 7 hours) post-probe substrate administration.[11]
-
Sample Processing:
-
Centrifuge blood samples to collect plasma.
-
Homogenize brain tissue.[11]
-
-
Analysis: Analyze the concentrations of the probe substrate in plasma and brain homogenates using a validated analytical method like UPLC-MS/MS.[11]
-
Data Interpretation: An increase in the brain-to-plasma concentration ratio of the probe substrate in the this compound-treated group compared to the control group indicates inhibition of P-gp-mediated efflux at the blood-brain barrier.
Mandatory Visualization
Caption: this compound inhibits P-gp/BCRP, increasing intracellular drug levels and promoting apoptosis.
Caption: Troubleshooting workflow for inconsistent this compound results in vitro and in vivo.
References
- 1. Brain Distribution and Bioavailability of this compound after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of this compound to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Development and evaluation of a novel microemulsion formulation of this compound to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combination of this compound with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. tandfonline.com [tandfonline.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Elacridar's P-glycoprotein Inhibition Activity
This guide provides a comprehensive comparison of Elacridar's P-glycoprotein (P-gp) inhibition activity with other well-established P-gp inhibitors, Verapamil and Zosuquidar. The information is tailored for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support further investigation into P-gp modulation.
Quantitative Comparison of P-gp Inhibitory Potency
The inhibitory potency of this compound, Verapamil, and Zosuquidar against P-gp has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these inhibitors. However, it is crucial to note that IC50 values can vary significantly depending on the experimental conditions, such as the cell line used, the P-gp substrate, and the specific assay protocol. The following table summarizes reported IC50 values for the three inhibitors, highlighting the diversity of the data.
| Inhibitor | Assay Type | Cell Line/System | P-gp Substrate | IC50 Value | Citation |
| This compound | [³H]azidopine labeling | P-gp Membranes | [³H]azidopine | 0.16 µM | [1] |
| Rhodamine 123 efflux | Not Specified | Rhodamine 123 | 0.05 µM | Not Specified | |
| ATPase Inhibition | P-gp Membranes | ATP | 10 - 30 nM | [1] | |
| Verapamil | NMQ Accumulation | P-gp Vesicles | N-methylquinidine (NMQ) | 3.9 µM | Not Specified |
| ATPase Stimulation | P-gp Membranes | ATP | ~8 µM (for max activation) | [2] | |
| Zosuquidar | Calcein-AM Efflux | Not Specified | Calcein-AM | 417 ± 126 nM (serial dilution) | Not Specified |
| Calcein-AM Efflux | Not Specified | Calcein-AM | 6.56 ± 1.92 nM (spike method) | Not Specified | |
| Drug Efflux | HL60/VCR | Not Specified | 1.2 nM | Not Specified | |
| ATPase Inhibition | P-gp Membranes | ATP | 10 - 30 nM | [1] |
Modulation of P-gp ATPase Activity
P-glycoprotein utilizes the energy from ATP hydrolysis to efflux substrates. Therefore, measuring the effect of inhibitors on P-gp's ATPase activity provides valuable insights into their mechanism of action.
| Inhibitor | Effect on Basal ATPase Activity | Quantitative Data | Citation |
| This compound | Inhibition | IC50 of 10-30 nM for inhibition of basal ATPase activity. | [1] |
| Verapamil | Biphasic (Stimulation then Inhibition) | Stimulates ATPase activity by 3-4 fold at 8 µM. | [2][3] |
| Zosuquidar | Inhibition | Inhibits basal ATPase activity of wild-type and mutant P-gp. | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Calcein-AM Efflux Assay
This assay measures the intracellular accumulation of the fluorescent substrate calcein, which is formed from the non-fluorescent calcein-AM by intracellular esterases. P-gp actively transports calcein-AM out of the cell, thus the level of intracellular calcein fluorescence is inversely proportional to P-gp activity.
-
Cell Culture: Seed P-gp-overexpressing cells in a 96-well plate and culture until a confluent monolayer is formed.
-
Inhibitor Incubation: Wash the cells with a suitable buffer (e.g., HBSS) and pre-incubate with various concentrations of the test inhibitor (e.g., this compound, Verapamil, Zosuquidar) for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add calcein-AM to each well at a final concentration of 0.25-1 µM and incubate for a further 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with ice-cold buffer to stop the efflux. Lyse the cells and measure the intracellular calcein fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Rhodamine 123 Efflux Assay
Rhodamine 123 is another fluorescent substrate of P-gp. This assay is similar to the Calcein-AM assay but directly measures the efflux of the fluorescent dye.
-
Cell Loading: Incubate P-gp-overexpressing cells with Rhodamine 123 (e.g., 5 µM) for a period to allow for cellular uptake (e.g., 30-60 minutes) at 37°C.
-
Inhibitor Treatment: Wash the cells to remove extracellular Rhodamine 123 and then incubate with various concentrations of the test inhibitor in a fresh medium.
-
Efflux Measurement: Collect aliquots of the supernatant at different time points or measure the intracellular fluorescence after a set incubation period.
-
Quantification: Analyze the amount of extruded Rhodamine 123 in the supernatant or the remaining intracellular fluorescence using a fluorescence plate reader or flow cytometry.
-
Data Analysis: Calculate the percentage of inhibition of Rhodamine 123 efflux at each inhibitor concentration and determine the IC50 value.
P-gp ATPase Assay
This assay directly measures the ATP hydrolysis activity of P-gp in the presence and absence of test compounds.
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.
-
Assay Reaction: In a 96-well plate, incubate the P-gp-containing membranes with the test inhibitor at various concentrations in an ATPase assay buffer containing ATP and magnesium ions.
-
Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is typically done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The effect of the inhibitor on ATPase activity is calculated relative to the basal activity (no inhibitor) and the maximal stimulated or inhibited activity. For inhibitors of basal activity, an IC50 can be determined. For modulators like Verapamil, the concentration for half-maximal activation (AC50) and inhibition (IC50) can be determined.
Mechanism of P-gp Inhibition by this compound
This compound is a potent, third-generation P-gp inhibitor that acts by directly interacting with the transporter and modulating its ATPase activity.[5][6] Cryo-electron microscopy studies have revealed that up to three this compound molecules can bind to P-gp simultaneously, occupying a large portion of the drug-binding pocket.[7] This binding is thought to lock the transporter in a conformation that is unfavorable for substrate binding and/or translocation, thereby inhibiting its efflux function. The inhibitory effect of this compound and Zosuquidar on P-gp's basal ATPase activity is dependent on key amino acid residues, including F978, F728, Y953, and Y310, which are believed to form hydrogen bonds with the inhibitors.[1]
Caption: P-gp Inhibition by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the Calcein-AM efflux and P-gp ATPase assays.
References
- 1. Drug-Protein Hydrogen Bonds Govern the Inhibition of the ATP Hydrolysis of the Multidrug Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM structure of P-glycoprotein bound to triple this compound inhibitor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for BCRP Inhibition: Elacridar vs. Tariquidar
For researchers, scientists, and drug development professionals navigating the complexities of multidrug resistance, the choice of an effective BCRP inhibitor is critical. This guide provides a detailed, data-driven comparison of two prominent third-generation ABC transporter inhibitors, elacridar (GF120918) and tariquidar (XR9576), with a specific focus on their activity against the Breast Cancer Resistance Protein (BCRP/ABCG2).
This compound and tariquidar are both potent, dual inhibitors of P-glycoprotein (P-gp) and BCRP, two of the most significant ATP-binding cassette (ABC) transporters responsible for the efflux of chemotherapeutic agents from cancer cells. Their development marked a significant step forward from earlier generations of inhibitors, offering higher potency and reduced interaction with cytochrome P450 enzymes.[1][2] However, nuanced differences in their inhibitory profiles, substrate interactions, and clinical progression warrant a closer examination to inform their application in research and clinical settings.
Quantitative Comparison of BCRP Inhibition
The inhibitory potency of this compound and tariquidar against BCRP has been evaluated in numerous studies, though a direct comparison under identical experimental conditions is not always available. The half-maximal inhibitory concentration (IC50) is a key metric, but its value can be influenced by the cell line, the specific BCRP substrate used, and the assay methodology. The following table summarizes reported IC50 values for both compounds against BCRP, highlighting the varied experimental contexts.
| Inhibitor | IC50 (nM) | Cell Line | BCRP Substrate | Reference |
| This compound | 250 | BCRP-overexpressing cell line | Mitoxantrone | [3] |
| 300 - 600 | MDCK-BCRP or Caco-2 | Various | [4] | |
| 400 | MCF-7/MX | Hoechst 33342 | [5] | |
| 410 | HEK293/ABCG2 | Mitoxantrone | [5] | |
| Tariquidar | 916 | BCRP-overexpressing cell line | Mitoxantrone | [3] |
| 1500 | MCF-7/MX | Hoechst 33342 | [6][7] | |
| 940 | MDCK/BCRP | Hoechst 33342 | [7] |
The available data suggests that this compound generally exhibits greater potency in BCRP inhibition compared to tariquidar, with lower IC50 values reported in several studies. An in vivo study at the rat blood-brain barrier further supports this, demonstrating that this compound is approximately three times more potent than tariquidar in inhibiting P-gp, and also shows a more pronounced effect on BCRP.[3] A separate study in mice concluded that this compound is a much more potent inhibitor of both P-gp and BCRP at the blood-brain barrier.[8][9]
Dual Substrate-Inhibitor Characteristics
A critical aspect of both this compound and tariquidar is their concentration-dependent behavior as both substrates and inhibitors of BCRP and P-gp. At lower, nanomolar concentrations, both compounds can be transported by these efflux pumps.[10][11] This "substrate-like" behavior can impact their own pharmacokinetics and distribution.[8] At higher concentrations (typically ≥100 nM), they act as effective inhibitors.[12]
Interestingly, tariquidar has been shown to stimulate the ATPase activity of BCRP, which is consistent with it being a substrate.[12][13] The concentration required for 50% stimulation of ATP hydrolysis was found to be 138.4 ± 21.4 nM.[12][13] In contrast, tariquidar potently inhibits the ATPase activity of P-gp.[12] This differential effect on the ATPase activity of the two transporters underscores the complexity of its interaction with ABC transporters.
Experimental Protocols
The assessment of BCRP inhibition typically involves in vitro assays that measure the accumulation of a fluorescent BCRP substrate within cells overexpressing the transporter. The Hoechst 33342 accumulation assay and the ATPase activity assay are two commonly employed methods.
Hoechst 33342 Accumulation Assay
This assay quantifies the ability of a test compound to inhibit the BCRP-mediated efflux of the fluorescent dye Hoechst 33342.
Principle: BCRP actively transports Hoechst 33342 out of the cell. In the presence of a BCRP inhibitor, this efflux is blocked, leading to an increase in intracellular fluorescence, which can be measured using a fluorescence plate reader or flow cytometry.
General Protocol:
-
Cell Culture: Cells overexpressing BCRP (e.g., MDCK II-BCRP, HEK293/ABCG2, or MCF-7/MX) are seeded in 96-well plates and cultured to confluence.
-
Incubation with Inhibitor: The culture medium is removed, and cells are washed with a suitable buffer (e.g., DPBS). Cells are then pre-incubated with various concentrations of the test inhibitor (this compound or tariquidar) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: A known concentration of Hoechst 33342 is added to each well and incubated for a further period (e.g., 60-90 minutes) at 37°C, protected from light.[14][15][16]
-
Fluorescence Measurement: After incubation, the cells are washed to remove extracellular dye. The intracellular fluorescence is then measured using a fluorescence microplate reader with excitation and emission wavelengths typically around 350 nm and 460 nm, respectively.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is used to determine the percentage of inhibition. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal curve.
BCRP ATPase Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of BCRP, which is essential for its transport function.
Principle: ABC transporters like BCRP utilize the energy from ATP hydrolysis to efflux substrates. The rate of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (Pi) released. Substrates of BCRP typically stimulate ATPase activity, while some inhibitors may either inhibit or have no effect on this activity.
General Protocol:
-
Membrane Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing BCRP. These vesicles contain the BCRP transporter in the correct orientation for ATP to be accessible from the outside.
-
Assay Reaction: The membrane vesicles are incubated in a reaction buffer containing ATP and magnesium ions at 37°C. The test compound (this compound or tariquidar) is added at various concentrations.
-
Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.[17][18]
-
Data Analysis: The change in ATPase activity in the presence of the test compound compared to the basal activity is determined. For compounds that stimulate ATPase activity, the concentration required for 50% stimulation (EC50) is calculated. For inhibitors, the IC50 for the inhibition of substrate-stimulated ATPase activity can be determined.
Visualizing the Comparison and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: A simplified workflow for determining the BCRP inhibitory activity of a compound using the Hoechst 33342 accumulation assay.
References
- 1. oaepublish.com [oaepublish.com]
- 2. mdpi.com [mdpi.com]
- 3. Dose-response assessment of tariquidar and this compound and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, this compound (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tariquidar | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. P10.21.A THE ABCB1/ABCG2 INHIBITOR this compound IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS | Semantic Scholar [semanticscholar.org]
- 10. Interaction of 11C-Tariquidar and 11C-Elacridar with P-glycoprotein and Breast Cancer Resistance Protein at the Human Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tariquidar and this compound are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. genomembrane.com [genomembrane.com]
- 18. abcam.com [abcam.com]
Elacridar vs. Valspodar: A Comparative Guide to Reversing Chemoresistance
For researchers, scientists, and drug development professionals grappling with the challenge of multidrug resistance (MDR) in cancer, the choice of an effective chemosensitizer is critical. Among the numerous agents developed, elacridar and valspodar have been subjects of extensive investigation. This guide provides an objective comparison of their performance in reversing chemoresistance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Differences
| Feature | This compound (GF120918) | Valspodar (PSC 833) |
| Target(s) | P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[1][2] | P-glycoprotein (P-gp)[3] |
| Generation | Third-generation inhibitor[4][5] | Second-generation inhibitor[5][6] |
| Mechanism | Potent, non-competitive inhibitor of P-gp and BCRP[4][7] | A non-immunosuppressive cyclosporin A analog that directly inhibits P-gp[8][9] |
| Clinical Status | Development assumed to have been discontinued[10] | Clinical development largely discontinued due to limited efficacy and toxicity[11][12][13] |
Mechanism of Action: Reversing Drug Efflux
Chemoresistance is often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[14][15] These proteins act as drug efflux pumps, actively removing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[14] this compound and valspodar function by inhibiting these pumps, thus restoring the cytotoxic effects of anticancer drugs.
This compound is a dual inhibitor, targeting both P-gp and BCRP.[1][2] This broad specificity is a potential advantage as tumors can co-express multiple drug transporters. Valspodar, a derivative of cyclosporin A, is a selective and potent inhibitor of P-gp.[3][8]
In Vitro Performance: A Head-to-Head Comparison
Numerous in vitro studies have demonstrated the potent ability of both this compound and valspodar to reverse MDR. Quantitative data from these studies highlight their comparative efficacy.
P-gp Inhibitory Activity
A key metric for evaluating these inhibitors is their half-maximal inhibitory concentration (IC50) against P-gp.
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| This compound | Kb-V1 | Calcein-AM efflux | 193 nM | [6] |
| Valspodar | Kb-V1 | Calcein-AM efflux | 2.64 µM | [6] |
| This compound | Caki-1 and ACHN cells | [3H]azidopine labeling | 0.16 µM | [16] |
As the data indicates, this compound demonstrates significantly higher potency in inhibiting P-gp in vitro, with an IC50 value approximately 12-14 times lower than that of valspodar in the calcein-AM efflux assay.[6]
Reversal of Chemotherapy Resistance
The ultimate goal of these inhibitors is to re-sensitize resistant cancer cells to chemotherapeutic agents. The fold-reversal of resistance is a common measure of this effect.
| Cell Line | Chemotherapeutic | Inhibitor (Conc.) | Fold-Reversal of IC50 | Reference |
| A2780PR1 (PAC-resistant ovarian cancer) | Paclitaxel | This compound (0.1 µM) | 162-fold | [4] |
| A2780PR2 (PAC-resistant ovarian cancer) | Paclitaxel | This compound (0.1 µM) | 397-fold | [4] |
| A2780PR1 (PAC-resistant ovarian cancer) | Doxorubicin | This compound (0.1 µM) | 46-fold | [4] |
| A2780PR2 (PAC-resistant ovarian cancer) | Doxorubicin | This compound (0.1 µM) | 92.8-fold | [4] |
| MDA-MB-435mdr | NSC 279836 | Valspodar | Almost complete reversal | [3] |
| Kb-V1 | Paclitaxel | Valspodar (1 µM) | Almost complete reversal | [6] |
These studies show that both this compound and valspodar can effectively reverse resistance to various chemotherapeutic drugs in multidrug-resistant cell lines.
In Vivo Efficacy and Pharmacokinetics
Preclinical in vivo studies have been conducted to assess the impact of these inhibitors on the pharmacokinetics of co-administered chemotherapeutics.
| Animal Model | Chemotherapeutic | Inhibitor | Key Finding | Reference |
| Nude mice | Paclitaxel | This compound | 2.5- to 7.2-fold increase in brain concentration | [6] |
| Nude mice | Paclitaxel | Valspodar | 6- to 8-fold increase in brain concentration | [6] |
| FVB wild-type mice | - | This compound | Higher concentration in the brain than plasma (except at 4h) | [2] |
| Rats | P-gp/BCRP substrates | This compound (8.9 mg/hr/kg) | Sufficient to inhibit P-gp and BCRP-mediated efflux at the BBB | [17][18] |
| Rats | P-gp substrates | Valspodar (0.9 mg/hr/kg) | Sufficient to inhibit P-gp-mediated efflux at the BBB | [17][18] |
While both inhibitors increase the brain penetration of paclitaxel, valspodar appeared to have a slightly greater effect in this particular study.[6] However, this compound and another third-generation inhibitor, tariquidar, achieved higher brain-to-plasma ratios, suggesting a more preferential modulation of P-gp at the blood-brain barrier.[6]
Clinical Trials and Outcomes
Despite promising preclinical data, the clinical development of both this compound and valspodar has been challenging.
This compound: Phase I clinical trials showed that this compound could increase the systemic exposure to oral paclitaxel and topotecan with a manageable safety profile, with neutropenia being a common side effect.[4][7] However, its development is presumed to have been discontinued.[10]
Valspodar: Clinical trials with valspodar in various cancers, including acute myeloid leukemia (AML) and ovarian cancer, have largely been disappointing.[11][19][20] While it could be safely co-administered with chemotherapy and increase the intracellular concentration of drugs like daunorubicin in P-gp-positive leukemic blasts, it did not translate into improved clinical outcomes such as remission rates or overall survival.[11][21][22] The combination of valspodar with chemotherapy often led to increased toxicity.[11]
Experimental Protocols
P-glycoprotein Inhibition Assay (Cell-Based)
This protocol describes a common method for assessing the P-gp inhibitory potential of a compound using a cell-based assay.
Materials:
-
P-gp overexpressing cell line (e.g., Caco-2, LLC-PK1-MDR1, or MDCK-MDR1).[23]
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compounds (this compound, Valspodar) and positive control inhibitor.
-
Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123).
-
Assay buffer.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing cells in a 96-well plate at an appropriate density and allow them to adhere and form a confluent monolayer, which can take 24-48 hours.[16]
-
Compound Incubation: Remove the culture medium and wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) or a known P-gp inhibitor (positive control) for 30-60 minutes at 37°C.[24]
-
Substrate Addition: Add a fluorescent P-gp substrate to the wells containing the test compounds and controls.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60-120 minutes) to allow for substrate uptake and efflux.
-
Fluorescence Measurement: After incubation, wash the cells to remove the extracellular substrate. Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is indicative of P-gp inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Chemosensitivity Assay (MTT Assay)
This assay determines the ability of an inhibitor to reverse resistance to a chemotherapeutic agent.
Materials:
-
Chemoresistant and sensitive cancer cell lines.
-
Cell culture medium and supplements.
-
96-well plates.
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).
-
Inhibitor (this compound or Valspodar).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the chemoresistant and sensitive cells in 96-well plates and allow them to attach overnight.[4]
-
Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent alone or in combination with a fixed concentration of the inhibitor (e.g., 0.1 µM this compound).[4] Include wells with the inhibitor alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[16]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values for the chemotherapeutic agent in the presence and absence of the inhibitor. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic alone by the IC50 in the presence of the inhibitor.
Conclusion
Both this compound and valspodar are potent inhibitors of P-gp-mediated multidrug resistance. This compound's dual inhibitory action on both P-gp and BCRP offers a theoretical advantage in overcoming resistance mediated by multiple transporters. In vitro studies consistently demonstrate this compound's superior potency over valspodar in P-gp inhibition.
However, the clinical translation of these promising preclinical findings has been fraught with challenges. Neither agent has demonstrated a clear clinical benefit that would justify its widespread use, and both have been associated with increased toxicity when combined with chemotherapy. The discontinuation of their clinical development highlights the complexities of targeting MDR in cancer therapy. Future research may focus on developing more targeted and less toxic inhibitors or exploring novel drug delivery systems to enhance their therapeutic index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of this compound, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of the ABCB1 modulators this compound and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 8. Valspodar: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PSC-833, a frontier in modulation of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. P-glycoprotein inhibition using valspodar (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 15. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, this compound (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of dose and route of administration of the P-glycoprotein inhibitor, valspodar (PSC-833) and the P-glycoprotein and breast cancer resistance protein dual-inhibitor, this compound (GF120918) as dual infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Phase I/II trial of the multidrug-resistance modulator valspodar combined with cisplatin and doxorubicin in refractory ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. P-Glycoprotein inhibitor valspodar (PSC 833) increases the intracellular concentrations of daunorubicin in vivo in patients with P-glycoprotein-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 24. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Elacridar Efficacy: A Comparative Guide to the Rhodamine 123 Assay
For researchers in drug development and related scientific fields, accurately assessing the efficacy of P-glycoprotein (P-gp) inhibitors is crucial for overcoming multidrug resistance in cancer and improving drug bioavailability. The Rhodamine 123 assay stands out as a reliable and well-established method for this purpose. This guide provides a detailed comparison of Elacridar, a potent P-gp inhibitor, with other alternatives, supported by experimental data and protocols.
This compound and Alternatives: A Comparative Analysis of P-gp Inhibition
This compound is a third-generation, highly potent and specific P-gp inhibitor.[1][2] Its efficacy, along with other inhibitors, can be quantified by determining the half-maximal inhibitory concentration (IC50) using the Rhodamine 123 accumulation assay. A lower IC50 value indicates a more potent inhibition of P-gp. The table below summarizes the IC50 values for this compound and a selection of other P-gp inhibitors, demonstrating this compound's superior potency.
| P-gp Inhibitor | Generation | IC50 (µM) from Rhodamine 123 Assay |
| This compound (GF120918) | Third | 0.05 [3][4] |
| Zosuquidar | Third | Not explicitly found in search results |
| Tariquidar | Third | Not explicitly found in search results |
| Verapamil | First | 2.9[3] |
| Cyclosporin A | First | 1.1[3] |
| Valspodar (PSC-833) | Second | Not explicitly found in search results |
| Nitrendipine | Not specified | 250.5[3][4] |
| Felodipine | Not specified | Not explicitly found in search results |
This table presents a summary of IC50 values obtained from the Rhodamine 123 accumulation assay in P-gp overexpressing cells, such as MCF7R. The data highlights the significantly lower concentration of this compound required for 50% inhibition of P-gp activity compared to first-generation inhibitors.
The Rhodamine 123 Assay: Mechanism and Workflow
The Rhodamine 123 assay is a fluorescence-based method used to measure the activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp.[5] In cells overexpressing P-gp, Rhodamine 123 is actively pumped out of the cell, resulting in low intracellular fluorescence. When a P-gp inhibitor like this compound is present, the efflux of Rhodamine 123 is blocked, leading to its accumulation inside the cell and a corresponding increase in fluorescence.[6] This change in fluorescence intensity is directly proportional to the inhibitory activity of the compound being tested.
References
- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Calcein-AM Assay for Measuring Elacridar's P-gp Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Calcein-AM assay for quantifying the activity of Elacridar, a potent P-glycoprotein (P-gp) inhibitor. We will delve into the assay's principles, present detailed experimental protocols, and compare its performance against alternative methods using supporting data.
Introduction: P-glycoprotein, this compound, and the Calcein-AM Assay
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1 or ABCB1), is an ATP-dependent efflux pump.[1] It plays a crucial role in cellular detoxification by expelling a wide range of xenobiotics, including many therapeutic drugs.[2] However, its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), significantly hindering the efficacy of chemotherapy.[3]
This compound (GF120918) is a potent, third-generation inhibitor of P-gp and another important efflux transporter, the Breast Cancer Resistance Protein (BCRP).[4][5] By blocking the action of these pumps, this compound can increase the intracellular concentration and bioavailability of co-administered drugs, making it a valuable tool in cancer research and for overcoming MDR.[2][6]
The Calcein-AM assay is a rapid and sensitive fluorescence-based method used to measure the functional activity of P-gp.[1][3] Its principle relies on the differential handling of the Calcein-AM probe by cells with and without active P-gp efflux. This assay provides a robust platform for screening and characterizing P-gp inhibitors like this compound.
Mechanism of the Calcein-AM Assay
The assay's workflow is straightforward. Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane.[7] Once inside a viable cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the highly fluorescent, hydrophilic molecule, calcein.[8] Calcein is membrane-impermeant and is therefore trapped within cells that have intact membranes, resulting in a strong green fluorescence.[9]
In cells that overexpress P-gp, Calcein-AM is recognized as a substrate and is actively pumped out of the cell before esterases can convert it.[7][9] This results in significantly lower intracellular fluorescence compared to cells with low or no P-gp activity. When a P-gp inhibitor such as this compound is introduced, it blocks this efflux, leading to the accumulation of Calcein-AM, its subsequent conversion to calcein, and a measurable increase in fluorescence. The intensity of this fluorescence is directly proportional to the inhibitory activity of the compound.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the underlying principles of P-gp inhibition by this compound and the experimental workflow of the Calcein-AM assay.
Caption: P-gp Inhibition by this compound.
Caption: Calcein-AM Assay Experimental Workflow.
Experimental Protocol: Calcein-AM Assay for this compound
This protocol is a general guideline and may require optimization based on the specific cell line and laboratory equipment.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/Doxo, MDCKII-MDR1) and a parental control cell line.[8][10]
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well black, clear-bottom tissue culture plates.
-
This compound stock solution (in DMSO).
-
Calcein-AM stock solution (1 mM in anhydrous DMSO).[11]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[11]
-
Fluorescence microplate reader with filters for ~485 nm excitation and ~530 nm emission.[11]
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing cells into a 96-well black plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a "vehicle control" (DMSO only) and a "positive control" for maximum inhibition (e.g., 50 µM Verapamil).[8]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator.
-
Calcein-AM Loading: Prepare a working solution of Calcein-AM in assay buffer (e.g., 0.25-1.0 µM).[1][8] Add this solution to all wells.
-
Final Incubation: Incubate the plate for an additional 15-30 minutes at 37°C, protected from light.[3]
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a microplate reader at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[12][13]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data: Set the fluorescence of the vehicle control as 0% inhibition and the positive control as 100% inhibition.
-
Plot the percent inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that causes 50% of the maximum inhibition) using a non-linear regression curve fit.
-
Quantitative Data Comparison
The IC50 value is a critical metric for evaluating the potency of a P-gp inhibitor. The following table summarizes representative IC50 values for this compound and other common P-gp inhibitors determined using the Calcein-AM assay and other methods.
| Compound | Assay Method | Cell Line | IC50 Value (µM) | Reference |
| This compound (GF120918) | [3H]azidopine labeling | - | 0.16 | [4] |
| Verapamil | Calcein-AM | K562-MDR | 2.61 | [14] |
| Valspodar (PSC 833) | Calcein-AM | CEM/VLB100 | 1.2 | [14] |
| Zosuquidar | Calcein-AM | MDCKII-MDR1 | 0.1 | [14] |
| Quinidine | Calcein-AM | K562-MDR | 4.39 | [14] |
Note: IC50 values are highly dependent on the cell line and specific experimental conditions, particularly the P-gp expression level. Higher IC50 values are often observed in cells with higher P-gp expression.[10][14]
Comparison with Alternative Assays
While the Calcein-AM assay is a powerful tool, several other methods are available to assess P-gp activity. Each has distinct advantages and limitations.
| Assay Method | Principle | Advantages | Disadvantages |
| Calcein-AM Assay | Measures accumulation of a fluorescent P-gp substrate (Calcein-AM).[7] | High-throughput, rapid, sensitive, non-radioactive, cost-effective.[1][10] | Potential for false negatives with low-permeability inhibitors; fluorescence can be quenched by some test compounds.[14] |
| Rhodamine 123 Assay | Measures accumulation of another fluorescent P-gp substrate (Rhodamine 123).[15][16] | High-throughput, non-radioactive, well-established. | Some compounds interfere with Rhodamine 123 transport differently than other substrates; potential for mitochondrial toxicity.[16] |
| Digoxin Transport Assay | Measures the transport of a specific P-gp substrate (digoxin) across a cell monolayer.[16] | Considered a "gold standard" for regulatory submissions; uses a clinically relevant substrate.[16] | Low-throughput, often requires radiolabeling or complex LC-MS/MS analysis, more expensive and time-consuming. |
| Hoechst 33342 Assay | Measures accumulation of a fluorescent substrate for BCRP and P-gp.[17] | Useful for assessing inhibitors of both BCRP and P-gp. | Less specific for P-gp alone compared to other assays. |
| ATPase Activity Assay | Measures P-gp's ATP hydrolysis in isolated membranes upon interaction with substrates/inhibitors.[7] | Cell-free system, provides direct mechanistic insight. | Technically demanding, may not always correlate with cellular transport inhibition, requires purified membranes. |
Conclusion
The Calcein-AM assay is a highly effective, rapid, and sensitive method for measuring the inhibitory activity of compounds like this compound on P-gp. Its suitability for high-throughput screening makes it an invaluable tool in early-stage drug discovery for identifying and characterizing potential MDR modulators.[10] While alternative assays like the digoxin transport assay remain important for regulatory purposes, the Calcein-AM assay offers a practical and robust solution for routine research and screening campaigns. The choice of assay should be guided by the specific research question, available resources, and the stage of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 10. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P-gp Inhibitors: Elacridar vs. First and Second Generation Agents
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. The development of P-gp inhibitors aims to overcome these challenges. This guide provides an objective comparison of the third-generation inhibitor, Elacridar, with first and second-generation P-gp inhibitors, supported by experimental data.
Executive Summary
This compound (GF120918) represents a significant advancement over first and second-generation P-gp inhibitors, offering higher potency, greater specificity, and a more favorable toxicity profile. While early-generation inhibitors demonstrated the potential of P-gp inhibition, their clinical utility was hampered by low affinity, significant side effects, and drug-drug interactions. This compound, a potent dual inhibitor of P-gp and Breast Cancer Resistance Protein (BCRP), has shown considerable promise in preclinical and clinical studies by effectively increasing the bioavailability of co-administered anticancer drugs.
Generational Comparison of P-gp Inhibitors
The evolution of P-gp inhibitors is categorized into three distinct generations, each with characteristic properties:
-
First-Generation Inhibitors: These were drugs developed for other indications and later discovered to have P-gp inhibitory effects. This class includes agents like verapamil and cyclosporine A. Their use for P-gp inhibition is limited by low potency, requiring high concentrations that lead to significant toxicity and unpredictable pharmacokinetic interactions.[1][2]
-
Second-Generation Inhibitors: Developed to improve upon the first generation, these inhibitors, such as dexverapamil and valspodar (PSC-833), have greater potency and specificity for P-gp. However, they are often substrates for and inhibitors of other drug-metabolizing enzymes like CYP3A4, leading to complex drug-drug interactions.[2][3]
-
Third-Generation Inhibitors: This generation, which includes this compound, was specifically designed for potent and selective P-gp inhibition with reduced off-target effects.[4] this compound is a potent, non-competitive inhibitor that modulates the ATPase activity of P-gp.[5]
Quantitative Performance Data
The following tables summarize key performance indicators for representative P-gp inhibitors from each generation.
Table 1: In Vitro Potency of P-gp Inhibitors (IC50 Values)
| Inhibitor (Generation) | Cell Line | Assay Substrate | IC50 (µM) | Reference |
| Verapamil (1st) | MCF7R | Rhodamine 123 | 2.9 | [6] |
| Cyclosporine A (1st) | MCF7R | Rhodamine 123 | 2.2 | [6] |
| Valspodar (PSC-833) (2nd) | MDCKII-MDR1 | Digoxin | ~0.01 | [7] |
| Dexverapamil (2nd) | - | - | - | - |
| This compound (3rd) | MCF7R | Rhodamine 123 | 0.05 | [6][8] |
| This compound (3rd) | CHRC5, OV1/DXR, MCF7/ADR | Doxorubicin/Vincristine | 0.02 | [9] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Table 2: Efficacy in Enhancing Substrate Drug Concentration
| Inhibitor | Substrate Drug | Model | Fold Increase in Substrate Concentration/Bioavailability | Reference |
| Verapamil | Doxorubicin | Human Sarcoma Cells | ~7-fold increase in sensitivity | [10] |
| Verapamil | Doxorubicin | Human Breast Cancer Cells | 5.5 and 2-fold increase in cellular uptake | [11] |
| Valspodar (PSC-833) | Etoposide | Pediatric Acute Leukemia | 23% increase in mean AUC | [1] |
| Valspodar (PSC-833) | Doxorubicin | Murine Mammary Carcinoma | 2.5-fold increase in plasma AUC | [12] |
| This compound | Paclitaxel | CYP3A4-humanized mice (oral co-administration) | 10.7-fold increase in plasma concentration | [13][14] |
| This compound | Docetaxel | CYP3A4-humanized mice (oral co-administration) | 4-fold increase in plasma concentration | [13][14] |
| This compound | Paclitaxel | Breast Cancer Cells (in nanoemulsion) | 2.5-fold increase in cellular uptake | [15] |
| This compound | Topotecan | Ovarian Cancer Cells | 10.88 to 17.59-fold decrease in IC50 | [16] |
Table 3: Comparative Toxicity and Side Effect Profile
| Inhibitor Generation | Common Side Effects | Clinical Limitations |
| First | Hypotension, cardiac arrhythmias (Verapamil); Immunosuppression, nephrotoxicity (Cyclosporine A) | High toxicity at doses required for P-gp inhibition.[17] |
| Second | Stomatitis, ataxia, bone marrow aplasia (Valspodar) | Complex drug-drug interactions due to CYP3A4 inhibition.[1][18] |
| Third (this compound) | Generally well-tolerated; mild side effects such as neutropenia reported in some studies.[19][20] | Further clinical development is ongoing to establish optimal dosing and long-term safety. |
Signaling Pathways and Experimental Workflows
P-gp Mediated Drug Efflux Mechanism
The following diagram illustrates the mechanism by which P-gp expels drugs from the cell, a process that is inhibited by agents like this compound.
References
- 1. Phase I Study of Valspodar (PSC-833) with Mitoxantrone and Etoposide in Refractory and Relapsed Pediatric Acute Leukemia: A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein inhibition using valspodar (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOLVO introducing PSC 833 the specific P-gp inhibitor and new drug transporter services (mouse Bcrp1, OAT3, OCT2-metformin) - News - Solvo Biotechnology [solvobiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound hydrochloride | P-gp inhibitor | Probechem Biochemicals [probechem.com]
- 10. Verapamil-mediated sensitization of doxorubicin-selected pleiotropic resistance in human sarcoma cells: selectivity for drugs which produce DNA scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Increased intracellular drug accumulation and complete chemosensitization achieved in multidrug-resistant solid tumors by co-administering valspodar (PSC 833) with sterically stabilized liposomal doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. Oral co-administration of this compound and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular effects of paclitaxel-elacridar nanoemulsions in breast cancer cells: impact on uptake, cell cycle and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of this compound, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 20. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, this compound (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
Elacridar's Efficacy in P-glycoprotein Overexpressing Cells vs. Wild-Type Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of elacridar's efficacy in reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR). We will delve into supporting experimental data, present detailed methodologies for key experiments, and visualize the experimental workflow.
This compound is a potent third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] Its primary mechanism of action involves blocking the efflux pump activity of these transporters, thereby increasing the intracellular concentration and enhancing the cytotoxicity of various chemotherapeutic agents in resistant cancer cells.[2] This guide focuses on the differential effects of this compound on cells overexpressing P-gp versus their wild-type counterparts.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating this compound's efficacy in sensitizing P-gp overexpressing cancer cells to chemotherapeutic drugs.
Table 1: this compound's Potency in P-gp Overexpressing Cells
| Cell Line | Assay | IC50 of this compound (µM) | Reference |
| MCF7R (P-gp overexpressing) | Rhodamine 123 Accumulation | 0.05 | [3] |
Table 2: Reversal of Paclitaxel Resistance by this compound in P-gp Overexpressing Ovarian Cancer Cells
| Cell Line | P-gp Status | Treatment | Paclitaxel IC50 (ng/mL) | Fold Reversal | Reference |
| A2780 | Wild-Type | Paclitaxel alone | 4.88 | - | [2] |
| Paclitaxel + 0.1 µM this compound | 4.61 | 1.06 | [2] | ||
| Paclitaxel + 1 µM this compound | 4.33 | 1.13 | [2] | ||
| A2780PR1 | Overexpressing | Paclitaxel alone | 755 | - | [2] |
| Paclitaxel + 0.1 µM this compound | 4.66 | 162 | [2] | ||
| Paclitaxel + 1 µM this compound | 4.04 | 187 | [2] | ||
| A2780PR2 | Overexpressing | Paclitaxel alone | 1970 | - | [2] |
| Paclitaxel + 0.1 µM this compound | 4.96 | 397 | [2] | ||
| Paclitaxel + 1 µM this compound | 4.07 | 483 | [2] |
Table 3: Reversal of Doxorubicin Resistance by this compound in P-gp Overexpressing Ovarian Cancer Cells
| Cell Line | P-gp Status | Treatment | Doxorubicin IC50 (ng/mL) | Fold Reversal | Reference |
| A2780 | Wild-Type | Doxorubicin alone | 22.7 | - | [2] |
| Doxorubicin + 0.1 µM this compound | 23.3 | 0.97 | [2] | ||
| Doxorubicin + 1 µM this compound | 22.7 | 1.00 | [2] | ||
| A2780PR1 | Overexpressing | Doxorubicin alone | 2033 | - | [2] |
| Doxorubicin + 0.1 µM this compound | 44.5 | 46 | [2] | ||
| Doxorubicin + 1 µM this compound | 30.8 | 66 | [2] | ||
| A2780PR2 | Overexpressing | Doxorubicin alone | 6292 | - | [2] |
| Doxorubicin + 0.1 µM this compound | 88.6 | 71 | [2] | ||
| Doxorubicin + 1 µM this compound | 43.4 | 145 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of chemotherapeutic agents in the presence or absence of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.[4]
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., Paclitaxel or Doxorubicin) with or without a fixed concentration of this compound (e.g., 0.1 µM or 1 µM).[2]
-
Incubation: Incubate the plates for 72 hours at 37°C.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.
P-gp Activity (Rhodamine 123 Accumulation) Assay
This assay measures the functional activity of the P-gp efflux pump.
-
Cell Preparation: Prepare a cell suspension of 1 x 10⁶ cells/mL in culture medium.[2]
-
This compound Incubation: Treat the cells with or without this compound (e.g., 0.1 µM or 1 µM) and incubate for 1 hour at 37°C.[2]
-
Rhodamine 123 Addition: Add the P-gp substrate Rhodamine 123 to a final concentration of 1 µg/mL and incubate for an additional hour.[2]
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
P-gp Activity (Calcein-AM) Assay
This is another functional assay to determine P-gp activity. Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells. Inside the cell, it is converted by esterases into the fluorescent molecule calcein, which is a substrate for P-gp.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Drug Incubation: Incubate the cells with the test compounds (including this compound as a positive control) for a predetermined time.
-
Calcein-AM Addition: Add Calcein-AM to a final concentration of 1 µM.[7]
-
Fluorescence Measurement: Measure the intracellular fluorescence at excitation and emission wavelengths of ~485 nm and ~530 nm, respectively, using a fluorescence plate reader.[8] An increase in fluorescence indicates P-gp inhibition.
Visualizations
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound's efficacy.
Signaling Pathway: this compound's Mechanism of Action
Caption: Mechanism of P-gp inhibition by this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Elacridar in Cross-Resistance Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elacridar's performance in overcoming multidrug resistance (MDR), with a focus on cross-resistance studies. This compound, a potent third-generation inhibitor, targets key ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are major contributors to the failure of chemotherapy in various cancers. This document summarizes key experimental data, details methodologies from pivotal studies, and visualizes the underlying mechanisms and experimental workflows.
Performance of this compound in Reversing Multidrug Resistance
This compound has demonstrated significant efficacy in re-sensitizing cancer cells that have developed resistance to a wide array of chemotherapeutic agents. Its primary mechanism involves the inhibition of drug efflux pumps, thereby increasing the intracellular concentration of anticancer drugs.
Key Findings from In Vitro Studies:
-
Broad Spectrum of Action: this compound effectively reverses resistance to numerous drugs, including taxanes (paclitaxel, docetaxel), anthracyclines (doxorubicin), and topoisomerase inhibitors (topotecan, mitoxantrone)[1][2][3][4].
-
Dual Inhibition: As a dual inhibitor of both P-gp and BCRP, this compound is effective against MDR phenotypes mediated by either or both of these transporters[2][5][6].
-
P-gp Dependent Efficacy: Studies have shown that the sensitizing effect of this compound is directly correlated with the level of P-gp expression in cancer cells[4]. In cell lines with high P-gp expression, this compound treatment leads to a significant decrease in the IC50 values of co-administered chemotherapeutic drugs.
-
Overcoming Cross-Resistance: Cancer cell lines selected for resistance to a single agent, such as docetaxel, often exhibit cross-resistance to other drugs like EGFR-tyrosine kinase inhibitors (TKIs). While this compound can overcome docetaxel resistance by inhibiting P-gp, it may not affect resistance to EGFR-TKIs if the underlying mechanism is independent of ABCB1[1][7].
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, illustrating the impact of this compound on the efficacy of chemotherapeutic agents in resistant cancer cell lines.
Table 1: Effect of this compound on Docetaxel Sensitivity in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [1]
| Cell Line | Treatment | IC50 of Docetaxel (nM) | Fold-Resistance |
| H1299 (Parental) | Docetaxel alone | 3.2 | 1.0 |
| H1299-DR (Resistant) | Docetaxel alone | >1000 | >312.5 |
| H1299-DR | Docetaxel + this compound (0.25 µM) | 9.4 | 2.9 |
| HCC4006 (Parental) | Docetaxel alone | 1.8 | 1.0 |
| HCC4006-DR (Resistant) | Docetaxel alone | >1000 | >555.6 |
| HCC4006-DR | Docetaxel + this compound (0.25 µM) | 1.1 | 0.6 |
| HCC827 (Parental) | Docetaxel alone | 1.2 | 1.0 |
| HCC827-DR (Resistant) | Docetaxel alone | >1000 | >833.3 |
| HCC827-DR | Docetaxel + this compound (0.25 µM) | 0.9 | 0.75 |
Table 2: Effect of this compound on Topotecan Sensitivity in Ovarian Cancer Cell Lines [2]
| Cell Line | Treatment | IC50 of Topotecan (ng/mL) | Fold-Resistance |
| A2780 (Sensitive) | Topotecan alone | 9.79 | 1.0 |
| A2780TR1 (Resistant) | Topotecan alone | 200.68 | 20.50 |
| A2780TR1 | Topotecan + this compound (1 µM) | 17.58 | 1.80 |
| A2780TR1 | Topotecan + this compound (2 µM) | 12.02 | 1.23 |
| A2780TR1 | Topotecan + this compound (5 µM) | 9.29 | 0.95 |
Table 3: Effect of this compound on Paclitaxel and Doxorubicin Sensitivity in PAC-Resistant Ovarian Cancer Cell Lines (2D Culture) [4]
| Cell Line | Treatment | IC50 of Paclitaxel (nM) | IC50 of Doxorubicin (nM) |
| A2780 (Sensitive) | Drug alone | 21.0 | 118.9 |
| A2780PR1 (Resistant) | Drug alone | 1058.0 | 1146.0 |
| A2780PR1 | Drug + this compound (1 µM) | 30.6 | 134.0 |
| A2780PR2 (Resistant) | Drug alone | >2000 | 1656.0 |
| A2780PR2 | Drug + this compound (1 µM) | 20.2 | 108.8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of chemotherapeutic agents, with and without this compound.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The cells are then treated with varying concentrations of the chemotherapeutic agent, either alone or in combination with a fixed concentration of this compound (e.g., 0.1 µM, 1 µM, or 5 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 72-96 hours.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of drug required to inhibit cell growth by 50%) is determined from the dose-response curves.
P-gp/BCRP Activity Assay (Flow Cytometry)
This assay measures the efflux pump activity of P-gp and BCRP by quantifying the intracellular accumulation of fluorescent substrates.
-
Cell Preparation: Cells are harvested and resuspended in a suitable buffer.
-
Inhibitor Pre-incubation: The cells are pre-incubated with this compound or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: A fluorescent substrate of P-gp (e.g., Rhodamine 123, Calcein-AM) or BCRP (e.g., Hoechst 33342) is added to the cell suspension.
-
Incubation: The cells are incubated with the substrate for a defined period (e.g., 30-60 minutes) at 37°C to allow for uptake and efflux.
-
Washing: The cells are washed with ice-cold buffer to stop the transport process and remove extracellular substrate.
-
Flow Cytometry Analysis: The intracellular fluorescence of the cells is measured using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of the efflux pump.
Western Blotting for P-gp and BCRP Expression
This technique is used to quantify the protein expression levels of P-gp and BCRP in sensitive versus resistant cell lines.
-
Protein Extraction: Total protein is extracted from the cultured cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for P-gp or BCRP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound in overcoming P-gp/BCRP-mediated multidrug resistance.
Caption: Experimental workflow for evaluating this compound's effect on cross-resistance.
References
- 1. This compound, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of this compound, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Elacridar
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Elacridar is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that no official Occupational Exposure Limits (OELs) have been established for this compound, a conservative approach to personal protection is recommended. Engineering controls, such as fume hoods or glove boxes, should be the primary means of exposure control. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling Solid this compound (weighing, aliquoting) | Chemical safety goggles or a face shield.[1] | Double-gloving with nitrile gloves is recommended. For prolonged contact or when using solvents, consider heavier-duty gloves like butyl rubber or neoprene.[2] | A NIOSH-approved respirator (e.g., N95 for powder) or a powered air-purifying respirator (PAPR) should be used, especially when handling larger quantities or when engineering controls are not sufficient.[3] | A fully buttoned lab coat is required. For operations with a higher risk of contamination, disposable gowns are recommended. |
| Preparing and Handling this compound Solutions (e.g., in DMSO) | Chemical safety goggles or a face shield.[1] | Nitrile gloves are suitable for incidental contact. For prolonged contact with Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of other chemicals, thicker gloves such as butyl rubber or neoprene are advised.[2][4] | Work should be conducted in a certified chemical fume hood. | A lab coat is mandatory. Consider a chemically resistant apron if there is a splash hazard. |
Note on Glove Selection: The choice of glove material should be based on the solvent being used and the duration of contact. Since this compound is often dissolved in DMSO, it is crucial to select gloves with adequate resistance to DMSO. Nitrile gloves may degrade with prolonged exposure to DMSO.[2] Always inspect gloves for any signs of degradation before and during use and change them immediately if contamination is suspected.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency. The following table outlines the immediate steps to be taken in case of exposure or a spill.
| Emergency Situation | Immediate Actions |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Accidental Spill | See the detailed "Spill Response Plan" and the corresponding workflow diagram below. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Procedure |
| General Handling | Handle this compound in a designated area, preferably within a chemical fume hood or other containment device. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling. |
| Storage | Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically -20°C.[1] |
| Solution Stability | Solutions of this compound, particularly in aqueous buffers, may have limited stability. It is recommended to prepare solutions fresh and use them promptly. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation from freeze-thaw cycles. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| This compound Solutions | Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware and PPE | Dispose of items such as pipette tips, tubes, and gloves in a designated hazardous waste container. Sharps should be placed in a puncture-resistant sharps container labeled for chemical waste.[5] |
Never dispose of this compound or its waste down the drain or in the regular trash.[6]
Spill Response Plan
In the event of a spill of solid this compound, follow these steps to ensure a safe and effective cleanup.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. Evacuate the immediate area if necessary.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment as outlined in the PPE table above, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat or disposable gown.
-
Contain the Spill: If it is a powder, carefully cover the spill with a damp paper towel to prevent it from becoming airborne. For a liquid spill, use an appropriate absorbent material to contain it.
-
Clean the Spill Area:
-
For a solid spill, gently wipe the area with the damp paper towel.
-
For a liquid spill, once the liquid is absorbed, carefully collect the absorbent material.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or a soap and water solution), followed by a final rinse with water.
-
Dispose of Waste: Place all contaminated materials (paper towels, absorbent pads, gloves, etc.) into a sealed, labeled hazardous waste container.
-
Report the Incident: Report the spill to your laboratory supervisor and the appropriate environmental health and safety (EHS) office.
Below is a workflow diagram illustrating the key steps for responding to a chemical spill.
Caption: A workflow for responding to a chemical spill.
References
- 1. abmole.com [abmole.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. csueastbay.edu [csueastbay.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
